NH2-PEG3-C2-NH-Boc
説明
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBLDPRUBNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440866 | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-40-0 | |
| Record name | 1,1-Dimethylethyl 13-amino-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NH2-PEG3-C2-NH-Boc chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-NH-Boc, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] It features a terminal primary amine and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, separated by a flexible, hydrophilic PEG3 spacer.[1][2] This specific architecture makes it a valuable tool in bioconjugation, chemical biology, and drug development.
The primary amine allows for immediate conjugation to various molecules, while the Boc-protected amine provides a stable, orthogonal handle that can be deprotected under specific acidic conditions to reveal a second primary amine for subsequent reactions.[1][3] This enables a controlled, stepwise approach to synthesizing complex molecular architectures. Its most prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand.[4][5][6] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]
Chemical Structure and Physicochemical Properties
The structure of this compound consists of a primary amine (NH2), a three-unit polyethylene glycol (PEG3) chain, a two-carbon ethyl spacer (C2), and a Boc-protected amine (NH-Boc).
Chemical Structure:
H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-Boc
Quantitative Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | [7] |
| Synonyms | PROTAC Linker 15, t-Boc-N-Amido-PEG3-Amine | [1][5] |
| CAS Number | 101187-40-0 | [6][8][9] |
| Molecular Formula | C13H28N2O5 | [6][7][8] |
| Molecular Weight | 292.37 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow viscous liquid or solid | [10][11][12] |
| Purity | Typically ≥95% to ≥99% | [1][9] |
| Storage Conditions | 2-8°C or -20°C, keep in dark place under inert atmosphere | [1][6] |
Experimental Protocols
The utility of this compound lies in its two reactive amine groups, one of which is protected. The following protocols describe the fundamental steps for its use in a typical conjugation workflow: (1) deprotection of the Boc group and (2) conjugation of the resulting primary amine to a carboxylic acid.
Protocol 1: Boc Group Deprotection
This procedure removes the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation.[3] This reaction is a simple carbamate (B1207046) hydrolysis performed under acidic conditions.[13]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate, dioxane)[3][13]
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)[3][13]
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM.
-
Add an equal volume of TFA to the solution.[3] For other acids, use a sufficient excess to ensure complete reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] The resulting deprotected linker is typically an ammonium (B1175870) salt (e.g., TFA salt).
-
(Optional) For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.[3]
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of one of the primary amines of the linker to a molecule containing a carboxylic acid group using the common and efficient EDC/NHS chemistry.[14][15]
Materials:
-
Deprotected NH2-PEG3-C2-NH2 linker (from Protocol 3.1) or the starting this compound
-
Molecule containing a carboxylic acid group (-COOH)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[14][16]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[14]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[14]
-
(Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS[14][15]
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)[14][16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for non-aqueous reactions[3][16]
Procedure (Two-Step Aqueous Method):
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add EDC (e.g., 1.2 equivalents) and Sulfo-NHS (e.g., 2.2 equivalents) to the solution to activate the carboxylic acid by forming a more stable Sulfo-NHS ester.[3][14][15] Stir for 15-60 minutes at room temperature.[17]
-
Introduce the amine-containing linker (1 equivalent or slight excess) to the activated carboxyl solution. Adjust the pH to 7.2-8.5 with Coupling Buffer if necessary to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding an amine-containing quenching solution to consume any unreacted NHS esters.[14][16]
-
Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.[3]
Diagrams and Workflows
The following diagrams illustrate the key experimental and logical workflows involving this compound.
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Caption: Workflow for EDC/NHS mediated amine-carboxyl conjugation.
References
- 1. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. chemscene.com [chemscene.com]
- 10. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CheMondis Marketplace [chemondis.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 17. broadpharm.com [broadpharm.com]
The Strategic Application of NH2-PEG3-C2-NH-Boc in Modern Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG3-C2-NH-Boc, a heterobifunctional linker, has emerged as a critical tool in the field of chemical biology and drug discovery. Its unique architecture, featuring a three-unit polyethylene (B3416737) glycol (PEG) chain, a terminal amine (NH2), and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), alongside other bioconjugation strategies. We will delve into the physicochemical advantages conferred by the PEG moiety, present detailed experimental protocols, and offer quantitative data to inform rational drug design.
Introduction: The Role of Linkers in Targeted Therapeutics
The development of targeted therapies has revolutionized medicine, with molecules engineered to interact specifically with disease-causing proteins. A key component in many of these advanced therapeutics is the chemical linker, which connects a targeting moiety to an effector molecule. The linker is not merely a passive spacer; its length, flexibility, and chemical composition critically influence the overall efficacy, pharmacokinetics, and pharmacodynamics of the conjugate.[1][2]
This compound has gained prominence as a linker of choice, particularly in the synthesis of PROTACs. These novel therapeutic agents leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[3] This guide will explore the multifaceted role of this compound in this and other cutting-edge research applications.
Core Application: PROTAC Synthesis
PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[4]
Advantages of the PEG3 Moiety in PROTAC Design
The polyethylene glycol (PEG) component of the this compound linker imparts several advantageous properties to the resulting PROTAC molecule:
-
Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is crucial for its formulation and bioavailability.[1][2]
-
Improved Cell Permeability: The flexibility and polarity of the PEG linker can help the PROTAC traverse the cell membrane to reach its intracellular target.[2]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG3 chain can facilitate the formation of a stable and productive ternary complex by allowing for the optimal orientation of the target protein and the E3 ligase.[1]
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic molecules.[5]
Physicochemical and Biophysical Properties
The incorporation of the this compound linker influences key physicochemical and biophysical parameters of the final PROTAC molecule.
| Property | Description | Impact of this compound |
| Molecular Weight | The total mass of the molecule. | Adds a defined mass to the final conjugate. |
| Solubility | The ability to dissolve in a solvent, typically aqueous buffers for biological applications. | The PEG chain significantly enhances aqueous solubility.[6] |
| Lipophilicity (LogP) | The measure of a compound's partitioning between an oily and an aqueous phase. | The PEG chain decreases lipophilicity, which can be beneficial for reducing off-target effects. |
| Cell Permeability | The ability to cross the cell membrane. | The flexible and polar nature of the PEG linker can improve permeability, though an optimal length is key.[1] |
| Metabolic Stability | The resistance of the molecule to degradation by metabolic enzymes. | PEG linkers are generally more resistant to metabolic degradation compared to simple alkyl chains.[4] |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a stepwise approach, leveraging the differential reactivity of its two amine groups. The Boc-protected amine allows for selective deprotection and subsequent conjugation.
Boc Deprotection of this compound
This initial step is crucial to unmask the second reactive amine for subsequent coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene.
-
The resulting deprotected linker can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free diamine.
General PROTAC Synthesis Workflow
The following is a generalized protocol for the synthesis of a PROTAC. The specific E3 ligase ligand and target protein ligand will have their own optimized coupling conditions.
Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand)
-
Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent such as HATU or EDC/NHS in an anhydrous solvent like DMF.
-
Add this compound (with the Boc group intact) to the activated ligand solution.
-
Add a non-nucleophilic base like DIPEA and stir the reaction at room temperature until completion.
-
Purify the resulting intermediate by flash column chromatography.
Step 2: Boc Deprotection of the Intermediate
-
Follow the Boc deprotection protocol described in section 3.1.
Step 3: Coupling of the Second Ligand (e.g., Target Protein Ligand)
-
Activate the carboxylic acid group on the target protein ligand as in Step 1.
-
Add the deprotected intermediate from Step 2 to the activated ligand solution.
-
Add a non-nucleophilic base and stir at room temperature until completion.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Visualizing the Process
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Synthesis Workflow
Caption: A stepwise workflow for synthesizing a PROTAC using the this compound linker.
Beyond PROTACs: Other Research Applications
While the primary application of this compound is in PROTAC development, its versatile structure lends itself to other areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, although linkers with specific cleavage sites are more common in this application.
-
Peptide Modification: It can serve as a scaffold for creating branched peptide structures with enhanced biological activities.
-
Surface Functionalization: The amine groups can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Nanotechnology: Functionalization of nanoparticles to improve their biocompatibility and for targeted drug delivery.[7]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and the advantageous properties of its PEG moiety make it particularly well-suited for the rational design and synthesis of PROTACs. The experimental protocols and conceptual frameworks provided in this guide aim to equip scientists with the knowledge to effectively utilize this linker in their research endeavors, ultimately contributing to the development of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
The Strategic Role of the NH2-PEG3-C2-NH-Boc Linker in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical "Bridge" in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG)-based linkers have gained significant traction. This technical guide provides an in-depth exploration of a specific and widely used PEG linker, NH2-PEG3-C2-NH-Boc (tert-butyl N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate), and its pivotal role in the development of next-generation protein degraders.
Core Attributes of the this compound Linker
The this compound linker is a trifunctional molecule featuring a three-unit PEG chain, a terminal primary amine (NH2), and a terminal Boc-protected amine (NH-Boc). This unique architecture imparts several advantageous properties to a PROTAC molecule.
Physicochemical Properties
| Property | Value | Significance in PROTAC Development |
| Molecular Weight | 292.37 g/mol | Contributes to the overall size of the PROTAC, which can influence cell permeability. |
| Formula | C13H28N2O5 | Provides a balance of hydrophilicity (from the PEG chain) and lipophilicity. |
| Appearance | Colorless to light yellow liquid | Relevant for handling and formulation. |
| Solubility | Soluble in DMSO | Standard solvent for in vitro assays. |
| Flexibility | High | The PEG chain allows for conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] |
| Hydrophilicity | High | The ethylene (B1197577) glycol repeats in the PEG chain enhance the aqueous solubility of the PROTAC, which can improve bioavailability and reduce non-specific binding.[1] |
Functional Attributes in PROTAC Design
The bifunctional nature of the deprotected NH2-PEG3-C2-NH2 linker is central to its utility in PROTAC synthesis. The two terminal primary amines provide versatile handles for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand. The Boc protecting group on one of the amines allows for orthogonal synthesis strategies, ensuring that the ligands are attached in a specific and intended order.
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby coopting the cell's natural protein degradation machinery. The this compound linker plays a crucial role in facilitating this process.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While specific, publicly available data for a PROTAC utilizing the this compound linker is limited, the following table presents representative data for PROTACs with similar PEG linkers to illustrate the impact of linker length and composition on degradation efficacy.
Table 1: Representative Degradation Data for PEG-based PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical-1 | BRD4 | CRBN | 2-PEG unit linker | 25 | >90 | Fictionalized Data |
| Hypothetical-2 | BRD4 | CRBN | 3-PEG unit linker | 10 | >95 | Fictionalized Data |
| Hypothetical-3 | BRD4 | CRBN | 4-PEG unit linker | 15 | >95 | Fictionalized Data |
| Hypothetical-4 | BTK | CRBN | 3-PEG unit linker | 5 | >98 | Fictionalized Data |
| Hypothetical-5 | BTK | VHL | 3-PEG unit linker | 50 | >85 | Fictionalized Data |
Note: The data presented in this table is for illustrative purposes to demonstrate the typical range of values and the impact of linker modifications. It is not actual data for a PROTAC synthesized with this compound.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is used to connect a carboxylic acid-functionalized POI ligand and a suitable E3 ligase ligand.
References
The Strategic Role of PEG3 Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, and specifically those with three ethylene (B1197577) glycol units (PEG3), have garnered significant attention. This technical guide provides an in-depth analysis of the function of PEG3 linkers in PROTACs, detailing their impact on physicochemical properties, ternary complex formation, and overall degradation efficacy. This guide incorporates quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for the rational design of next-generation protein degraders.
The Multifaceted Function of PEG Linkers in PROTACs
The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's biological activity and drug-like properties.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of flexibility and hydrophilicity that profoundly influences a PROTAC's performance.[1][2]
1.1. Enhancing Solubility and Permeability:
A significant challenge in PROTAC design is their often large molecular weight and complex structures, which can lead to poor solubility and cell permeability. The incorporation of PEG linkers is a well-established strategy to mitigate these issues. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[1]
The relationship between PEG linkers and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical determination of the optimal number of PEG units for each PROTAC system.[1]
1.2. Orchestrating the Ternary Complex:
The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[3] The length and flexibility of the linker are paramount in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][5] Conversely, an excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the POI are not appropriately positioned for ubiquitination by the E3 ligase.[3][6] The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3] Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[3]
Data Presentation: Quantitative Analysis of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. A particular focus is placed on comparing the performance of PROTACs with PEG3 linkers to those with other PEG linker lengths.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [7]
| Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PEG3 | 785.9 | 2.5 | 194.2 |
| PEG4 | 829.9 | 2.3 | 203.5 |
| PEG5 | 874.0 | 2.1 | 212.8 |
| PEG6 | 918.1 | 1.9 | 222.1 |
Note: Data is synthesized from representative studies on BRD4-targeting PROTACs with JQ1 as the warhead and a VHL ligand.
Table 2: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [4][7]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG2 | >100 | < 50 |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: Data is a synthesized comparison from studies on BRD4-targeting PROTACs using a JQ1-like warhead and a thalidomide-based Cereblon ligand.
Table 3: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs [7]
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
Note: PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive cell permeability. NanoBRET assay measures target engagement in live cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments cited in the development and characterization of PROTACs.
3.1. Western Blot for PROTAC-Induced Protein Degradation [8]
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[8]
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Add lysis buffer to each well and scrape the cells.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[8]
-
3.2. Cell Viability Assay (MTS Assay) [9]
This assay is used to assess the cytotoxic effects of PROTACs on cells.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compound
-
MTS solution containing PES (phenazine ethosulfate)
Methodology:
-
Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well. Include wells with medium only for background subtraction.[9]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).[9]
-
Add 20 µL of MTS solution containing PES to each well.[9]
-
Incubate for 1 to 4 hours at 37°C.[9]
-
Record the absorbance at 490 nm using a microplate reader.[9]
3.3. Biophysical Analysis of Ternary Complex Formation
3.3.1. Surface Plasmon Resonance (SPR) [10][11]
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[11]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[11]
-
In a separate experiment, inject the PROTAC over an immobilized target protein to determine the binary KD between the PROTAC and the POI.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[8]
-
Flow these solutions over the immobilized E3 ligase surface.[8]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[8]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.[8][11]
3.3.2. Isothermal Titration Calorimetry (ITC) [8][10]
ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Binary Binding Affinities:
-
Ternary Binding Affinity:
-
Cooperativity Calculation: Cooperativity can be calculated from the determined binding affinities.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. aragen.com [aragen.com]
A Deep Dive into NH2-PEG3-C2-NH-Boc: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, NH2-PEG3-C2-NH-Boc, has emerged as a critical tool in the field of bioconjugation, enabling the precise and controlled assembly of complex biomolecular architectures. Its unique structure, featuring a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This technical guide delves into the core mechanism of action of this compound, providing detailed experimental protocols and quantitative data to empower researchers in its effective application.
Core Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this compound lies in its ability to facilitate a sequential and controlled bioconjugation strategy. This process can be broken down into two key steps:
-
Initial Amine Coupling: The exposed primary amine (-NH2) serves as a nucleophile, readily reacting with electrophilic functional groups on a target molecule.[3][4] A prevalent strategy involves the reaction with N-hydroxysuccinimide (NHS) esters to form a stable and irreversible amide bond.[4][5] This initial conjugation step attaches the linker to the first molecule of interest.
-
Boc Deprotection and Secondary Conjugation: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the second amine.[6][7] This protection is crucial for preventing unwanted side reactions during the initial coupling step.[7] Once the first conjugation is complete, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the second primary amine.[6][7][8] This newly available amine can then be coupled to a second molecule of interest, completing the bioconjugate assembly.
The polyethylene glycol (PEG) portion of the linker imparts several advantageous properties to the final conjugate. The PEG spacer enhances the solubility of hydrophobic molecules, increases bioavailability, and can reduce the immunogenicity of the conjugated biomolecule.[9] The defined length of the PEG3 unit provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules.[10][11]
Experimental Protocols
The following are generalized protocols for the key steps in utilizing this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Amine Coupling via NHS Ester Chemistry
This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., LC-MS or TLC)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the chosen anhydrous solvent.
-
In a separate vessel, dissolve this compound (typically 1.0-1.2 equivalents) in the same solvent.
-
To the this compound solution, add the tertiary amine base (typically 2-3 equivalents).
-
Slowly add the this compound solution to the solution of the NHS ester-functionalized molecule with continuous stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be quenched (e.g., with a small amount of water or an amine-containing buffer if compatible with the downstream purification).
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., silica (B1680970) gel column chromatography or preparative HPLC).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (optional).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected conjugate. The resulting product is now ready for the second conjugation step.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the reactions involving this compound.
| Parameter | Value/Range | Reaction Step | Notes |
| Amine Coupling (NHS Ester) | |||
| pH | 7.2 - 9.0 | Amine Coupling | Optimal range for the reaction of primary amines with NHS esters.[5] |
| Stoichiometry (Linker:NHS Ester) | 1.0 - 1.2 : 1 | Amine Coupling | A slight excess of the amine linker is often used to ensure complete consumption of the NHS ester. |
| Reaction Time | 1 - 4 hours (or overnight) | Amine Coupling | Dependent on the specific reactants and their concentrations. |
| Temperature | Room Temperature | Amine Coupling | Mild conditions are generally sufficient. |
| Boc Deprotection | |||
| Reagent | Trifluoroacetic acid (TFA) | Boc Deprotection | A strong acid is required for efficient removal of the Boc group.[7] |
| Solvent | Dichloromethane (DCM) | Boc Deprotection | A common solvent for Boc deprotection reactions.[6][8] |
| Reaction Time | 1 - 2 hours | Boc Deprotection | Typically a rapid reaction at room temperature.[2] |
| Temperature | Room Temperature | Boc Deprotection | Elevated temperatures are generally not necessary. |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the key chemical transformations and a typical experimental workflow.
Caption: Logical workflow for the stepwise bioconjugation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. genscript.com [genscript.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. purepeg.com [purepeg.com]
- 11. purepeg.com [purepeg.com]
A Technical Guide to the Utilization of Boc Protection in Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and strategic considerations for employing Boc protection on amine linkers.
Core Principles of Boc Protection
The primary function of the Boc group is to reversibly render a primary or secondary amine nucleophilically and basicly inert.[1] This is achieved by converting the amine into a carbamate. The Boc group is characterized by its stability in basic, nucleophilic, and catalytic hydrogenation environments, making it an ideal choice for multi-step synthetic strategies where other functional groups need to be manipulated.[2][3]
The key feature of the Boc group is its lability under acidic conditions.[4] This acid-catalyzed deprotection proceeds through a mechanism involving protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[5][6] The carbamic acid readily decarboxylates to yield the free amine.[5][6]
Orthogonal Protection Strategies
In complex syntheses, such as solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with other protecting groups in an "orthogonal" strategy.[7][8] This means that each type of protecting group can be selectively removed under specific conditions without affecting the others.[8] A common orthogonal pairing is the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[7][9] This allows for the selective deprotection of either the N-terminus or side chains of amino acids, enabling precise control over the peptide sequence assembly.[7]
Data Presentation: Reaction Conditions and Efficiency
The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize typical conditions and quantitative data for these key transformations.
| Reagent/Catalyst | Base | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Reference(s) |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF), Dichloromethane (DCM), Water/THF | Room Temperature | 1-2 hours | >95% | [4] |
| Di-tert-butyl dicarbonate (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Room Temperature | Fast | High | [4] |
| Di-tert-butyl dicarbonate (Boc)₂O | Sodium bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Variable | High | [4] |
| Di-tert-butyl dicarbonate (Boc)₂O | None (catalyst-free) | Water/Acetone | Room Temperature | 8-12 minutes | >90% | [10] |
Table 1: Summary of Boc Protection Conditions. This table outlines common reagent combinations and conditions for the introduction of the Boc protecting group onto primary and secondary amines.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Scavengers (if needed) | Notes | Reference(s) |
| Trifluoroacetic acid (TFA) (25-50%) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Anisole, Thiophenol | Most common method; scavengers trap the tert-butyl cation. | [5][11] |
| Hydrochloric acid (HCl) (4M) | 1,4-Dioxane, Ethyl acetate | Room Temperature | 1-4 hours | None | Product often precipitates as the hydrochloride salt. | [5][11] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | None | Milder Lewis acid condition. | [4] |
| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | Variable | None | Mild, non-hydrolytic method. | [4] |
| Oxalyl chloride/Methanol | Methanol | Room Temperature | 1-4 hours | None | Mild conditions, useful for substrates sensitive to strong acids. | [12] |
| Thermal (solvent-free or high-boiling solvent) | Toluene (B28343), TFE, MeOH | 120-200 °C | 30 min - hours | None | "Green" alternative, avoids strong acids. | [13][14] |
Table 2: Summary of Boc Deprotection Conditions. This table provides a comparative overview of various methods for the removal of the Boc group, highlighting the required reagents, conditions, and potential additives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step procedures for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for Boc Protection of an Amine
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., 1.1 to 1.5 equivalents of TEA) to the solution and stir.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise to the reaction mixture at room temperature.[4]
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine. Further purification by column chromatography may be necessary.
Protocol 2: General Procedure for Acid-Catalyzed Boc Deprotection with TFA
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add TFA (typically 25-50% v/v in DCM) to the solution at room temperature.[15] The reaction is often exothermic.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of the Boc protecting group.
Caption: Mechanism of Boc protection of an amine using (Boc)₂O.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.
Conclusion
The Boc protecting group remains an indispensable tool in the synthesis of amine-containing molecules for research, drug development, and materials science. A thorough understanding of its chemical properties, reaction kinetics, and orthogonal compatibility is paramount for its effective implementation. By carefully selecting protection and deprotection conditions, and by being mindful of potential side reactions, researchers can leverage the Boc group to construct complex molecular architectures with high precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. lifetein.com [lifetein.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
The Architectonics of Targeted Protein Degradation: An In-depth Technical Guide to NH2-PEG3-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A critical component in the design and efficacy of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, flexibility, and physicochemical properties—is paramount in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency of protein degradation.
This technical guide provides a comprehensive overview of NH2-PEG3-C2-NH-Boc , a widely utilized PEG-based linker in the synthesis of PROTACs. We will delve into its structural and functional characteristics, provide detailed experimental protocols for its incorporation into PROTACs and the subsequent evaluation of their degradation efficacy, and present quantitative data to illustrate the impact of linker composition on PROTAC performance.
Core Concepts: The Role of the Linker in PROTAC Design
The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity.[1][2] The ideal linker must be long enough to span the distance between the POI and the E3 ligase, yet conformationally flexible to allow for the optimal orientation of these two proteins, facilitating the formation of a productive ternary complex.[1][2]
This compound (tert-butyl N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate) is a bifunctional linker featuring a three-unit polyethylene (B3416737) glycol (PEG) chain, a short ethyl (C2) alkyl spacer, a free primary amine (-NH2), and a tert-butyloxycarbonyl (Boc)-protected amine. This specific architecture offers several advantages:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the resulting PROTAC, a common challenge in the development of these relatively large molecules.[3]
-
Optimal Flexibility and Length: The PEG3 and C2 components provide a balance of flexibility and length, which can be crucial for inducing productive protein-protein interactions within the ternary complex.[1]
-
Versatile Synthetic Handles: The free primary amine and the Boc-protected amine provide orthogonal handles for a stepwise and controlled synthesis of the PROTAC molecule. The free amine can be readily coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) through amide bond formation. The Boc protecting group can then be removed under acidic conditions to reveal a new primary amine for the subsequent coupling reaction.
Physicochemical and Technical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | tert-butyl N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate |
| Synonyms | PROTAC Linker 15, t-Boc-N-Amido-PEG3-amine |
| CAS Number | 101187-40-0 |
| Molecular Formula | C13H28N2O5 |
| Molecular Weight | 292.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO |
Quantitative Data on PROTAC Performance
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| RC-3 | PEG-based | <10 | ~90 |
| IR-1 | PEG-based | <10 | ~90 |
| IR-2 | PEG-based | <10 | ~90 |
Data is representative and adapted from a study on BTK degraders. The specific structures of the linkers in this study are proprietary.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.
PROTAC Synthesis: A Stepwise Approach
This protocol describes a general two-step approach for the synthesis of a PROTAC using this compound, involving two successive amide bond formations.
Step 1: Coupling of the First Ligand to the Free Amine
-
Activation of the Carboxylic Acid: Dissolve the carboxylic acid-functionalized ligand (for either the POI or E3 ligase) (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Bond Formation: To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction at room temperature for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the mono-conjugated intermediate.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (3 x 10 mL).
-
Coupling of the Second Ligand: Activate the carboxylic acid of the second ligand (POI or E3 ligase) as described in Step 1.1. Add the deprotected amine (as a TFA salt) from the previous step, along with an excess of DIPEA (to neutralize the TFA salt and act as a base for the coupling reaction), to the activated second ligand.
-
Final Work-up and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Perform an aqueous work-up as described in Step 1.3. Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Cellular Protein Degradation Assay: Western Blot
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
1. Cell Culture and Treatment
-
Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a dilution series of the PROTAC in cell culture medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable building block in the construction of PROTACs for targeted protein degradation. Its inherent properties of hydrophilicity, flexibility, and orthogonal synthetic handles make it an attractive choice for linker design. A thorough understanding of its characteristics, coupled with robust experimental protocols for synthesis and evaluation, is essential for the successful development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of this transformative technology.
References
The Pivotal Role of Short PEG Chain Linkers in PROTAC Design: A Physicochemical Perspective
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. Among the various linker types, short polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their unique ability to favorably modulate the physicochemical properties of PROTACs, thereby enhancing their drug-like characteristics and overall efficacy.
This technical guide delves into the core physicochemical properties of short PEG chain PROTAC linkers, offering insights into their impact on solubility, permeability, and conformational dynamics. We provide a summary of quantitative data, detailed experimental protocols for key characterization assays, and visual diagrams to elucidate critical concepts in PROTAC development.
Data Presentation: Physicochemical Properties of Short PEG Chain PROTACs
Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Short PEG Linker Lengths
| Linker Composition | Molecular Weight (Da) | cLogP (Calculated) | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| Alkyl Chain | ~750 | ~4.5 | ~120 | 2 | 8 |
| PEG2 | ~838 | ~3.8 | ~148 | 2 | 10 |
| PEG3 | ~882 | ~3.5 | ~160 | 2 | 11 |
| PEG4 | ~926 | ~3.2 | ~173 | 2 | 12 |
| PEG6 | ~1014 | ~2.6 | ~198 | 2 | 14 |
Note: The values in this table are hypothetical and serve to illustrate the expected trends when systematically varying the PEG linker length in a typical PROTAC. Actual values will depend on the specific warhead and E3 ligase ligand.
Table 2: Impact of Short PEG Linker Length on Solubility and Permeability (Illustrative Data)
| Linker Composition | Aqueous Solubility (µg/mL) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl Chain | Low (<10) | Moderate (~1.0 - 5.0) | Low to Moderate |
| PEG2 | Moderate (10-50) | Moderate (~1.0 - 5.0) | Moderate |
| PEG3 | Moderate to High (50-100) | Moderate to High (~2.0 - 7.0) | Moderate to High |
| PEG4 | High (>100) | High (>5.0) | High |
| PEG6 | Very High (>150) | Moderate to High (~3.0 - 8.0) | Moderate to High |
Note: This table represents illustrative data reflecting the general trends observed. The "chameleon effect" can lead to higher than expected permeability for more polar PEGylated PROTACs.
The "Chameleon Effect": A Key Advantage of Flexible PEG Linkers
A fascinating aspect of flexible linkers like short PEG chains is their ability to exhibit a "chameleon effect".[3] In aqueous environments, the PEG chain can adopt an extended conformation, exposing its hydrophilic ether oxygens to water and thereby increasing solubility. However, when approaching the lipophilic environment of a cell membrane, the flexible linker can fold upon itself, creating a more compact and less polar conformation. This intramolecular folding can shield the polar surface area of the PROTAC, facilitating its passive diffusion across the cell membrane. This dynamic conformational flexibility is a key reason why PEG linkers can simultaneously improve both solubility and cell permeability, a challenging task in drug design.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of rational PROTAC design. Below are detailed methodologies for key assays used to characterize the physicochemical properties of PROTACs.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: The plate is sealed and incubated at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation: The presence of precipitate is determined by measuring the turbidity of each well using a nephelometer or by visual inspection.
-
Quantification (Optional): For a more precise measurement, the plate can be centrifuged to pellet any precipitate. The supernatant is then carefully transferred to a new plate, and the concentration of the dissolved PROTAC is determined by a suitable analytical method, such as LC-MS/MS. The highest concentration at which no significant precipitation is observed is reported as the kinetic solubility.[4][5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[6][7]
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Plates: The acceptor plate is filled with an aqueous buffer. The donor plate wells are filled with the PROTAC solution in the same buffer.
-
Assay Assembly: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq)
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium drug concentration.
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-to-B) Transport: The PROTAC solution is added to the apical (upper) chamber, and the appearance of the PROTAC in the basolateral (lower) chamber is monitored over time.
-
Basolateral to Apical (B-to-A) Transport: The PROTAC solution is added to the basolateral chamber, and its transport to the apical chamber is measured.
-
-
Sample Analysis: Samples are collected from the receiver chamber at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated for both A-to-B and B-to-A directions.
-
Efflux Ratio Calculation: The efflux ratio (B-to-A Papp / A-to-B Papp) is calculated to determine if the PROTAC is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.
Lipophilicity Determination (LogP/LogD)
Lipophilicity is a key parameter influencing a PROTAC's permeability and solubility. It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[9]
Methodology (Shake-Flask Method for LogD):
-
Solvent Preparation: n-Octanol and an aqueous buffer (e.g., PBS, pH 7.4) are mutually saturated by vigorous mixing followed by separation of the two phases.
-
Partitioning: A known amount of the PROTAC is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the PROTAC to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of the PROTAC in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
LogD Calculation: LogD is calculated as the base-10 logarithm of the ratio of the PROTAC concentration in the octanol phase to its concentration in the aqueous phase.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of NH2-PEG3-C2-NH-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility. This application note provides a detailed protocol for the synthesis of a versatile PEG-based linker, NH2-PEG3-C2-NH-Boc (tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate), and its subsequent application in the synthesis of PROTACs targeting von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: General workflow of PROTAC-mediated protein degradation.
Synthesis of this compound Linker
This section details a plausible synthetic protocol for this compound based on the selective mono-Boc protection of a commercially available diamine.
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Mono-Boc Protection of 1,11-diamino-3,6,9-trioxaundecane
Materials:
-
1,11-diamino-3,6,9-trioxaundecane
-
Methanol (B129727) (anhydrous)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Trimethylsilyl chloride (Me₃SiCl) or Hydrochloric acid (HCl) in a suitable solvent
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 N)
-
Ethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of an HCl source (e.g., Me₃SiCl, which generates HCl in situ with methanol) dropwise to the cooled solution. A white precipitate of the mono-ammonium salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer with ethyl ether to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2 N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary (Expected):
| Reagent | Molar Eq. | Purity | Expected Yield |
| 1,11-diamino-3,6,9-trioxaundecane | 1.0 | >95% | - |
| HCl source (e.g., Me₃SiCl) | 1.0 | >98% | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 | >98% | - |
| Product: this compound | - | >95% | 60-80% |
Application of this compound in PROTAC Synthesis
The synthesized linker possesses a free primary amine for conjugation to an E3 ligase ligand and a Boc-protected amine which, after deprotection, can be coupled to a POI ligand.
General Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis using the linker.
Protocol 1: Coupling of this compound to a VHL Ligand (Amide Bond Formation)
This protocol describes the coupling of the linker to a VHL ligand possessing a carboxylic acid functionality.
Materials:
-
This compound
-
VHL ligand with a carboxylic acid (e.g., a derivative of VH032)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the VHL ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the VHL-Linker-NH-Boc intermediate.
Quantitative Data Summary (Representative):
| Reaction Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| Amide coupling of linker to VHL ligand | VHL-COOH, HATU, DIPEA | DMF | RT | 4-12 | 14-41%[1] |
Protocol 2: Coupling of this compound to a CRBN Ligand (SNAr Reaction)
This protocol outlines the coupling of the linker to a fluorinated thalidomide (B1683933) derivative, a common precursor for CRBN-based PROTACs.
Materials:
-
This compound
-
4-Fluorothalidomide
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO or DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the CRBN-Linker-NH-Boc intermediate.
Quantitative Data Summary (Representative):
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| SNAr coupling of linker to CRBN ligand | 4-Fluorothalidomide, DIPEA | DMSO/DMF | 80-90 | 12-24 | 22-33%[2] |
Final PROTAC Assembly
The final step in the PROTAC synthesis involves the deprotection of the Boc group from the E3 Ligand-Linker-NH-Boc intermediate, followed by coupling to the POI ligand.
Boc Deprotection
-
Dissolve the E3 Ligand-Linker-NH-Boc intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine (E3 Ligand-Linker-NH₂) is often used in the next step without further purification.
Final Coupling to POI Ligand
The deprotected E3 Ligand-Linker-NH₂ can be coupled to a POI ligand containing a carboxylic acid using the amide coupling protocol described in Protocol 1 .
Conclusion
The this compound linker is a valuable building block for the modular synthesis of PROTACs. Its hydrophilic PEG chain can improve the physicochemical properties of the final PROTAC, while the orthogonal protecting groups allow for a controlled and stepwise assembly. The protocols provided in this application note offer a comprehensive guide for the synthesis of this linker and its subsequent conjugation to VHL and CRBN E3 ligase ligands, facilitating the development of novel protein degraders. The provided quantitative data, based on literature examples, serves as a useful benchmark for researchers in the field.
References
Application Notes and Protocols for NH2-PEG3-C2-NH-Boc Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-C2-NH-Boc is a heterobifunctional linker widely utilized in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] This linker features a primary amine (NH2) at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and provides spatial separation between conjugated molecules.[4] The orthogonal nature of the two amine groups, with one being reactive and the other protected, allows for a controlled, stepwise conjugation strategy.[1]
These application notes provide a comprehensive guide to the conjugation chemistry of this compound, including detailed protocols for Boc deprotection, conjugation to a molecule of interest via the newly exposed amine, and subsequent purification and characterization of the final conjugate.
Core Principles
The conjugation strategy involves a two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from one of the terminal amines under acidic conditions. This step is crucial as it liberates a reactive primary amine for the subsequent conjugation reaction.[5] The use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common and efficient method for this deprotection.[1][6]
-
Amine Conjugation: The newly deprotected primary amine is then available for conjugation to a molecule of interest. A common method for this is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid on the target molecule. This reaction forms a stable amide bond.[7][8]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies or LC-MS
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).
-
To the solution, add an equal volume of TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH2-PEG3-C2-NH2) as a TFA salt can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine.
Quantitative Data:
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM | Room Temperature | 1-2 | >95 |
Protocol 2: Conjugation of Deprotected Linker to an NHS-Ester Activated Molecule
This protocol outlines the coupling of the deprotected NH2-PEG3-C2-NH2 to a molecule containing an NHS ester.
Materials:
-
Deprotected NH2-PEG3-C2-NH2 (from Protocol 1)
-
NHS-ester activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction monitoring supplies (TLC or LC-MS)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.
-
Dissolve the deprotected NH2-PEG3-C2-NH2 (TFA salt or neutralized) in anhydrous DMF.
-
Add the deprotected linker solution to the NHS-ester solution. A slight molar excess (1.1-1.5 equivalents) of the amine linker is often used to ensure complete consumption of the NHS ester.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture to neutralize the TFA salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight if necessary.
-
Monitor the reaction progress by TLC or LC-MS until the starting NHS ester is consumed.
-
Upon completion, the crude reaction mixture can be directly purified by preparative RP-HPLC.
Quantitative Data for NHS Ester Conjugation:
| Parameter | Conditions | Temperature | Time | Typical Yield (%) |
| NHS Ester-Amine Coupling | pH 7.2-8.5 in aqueous buffer or aprotic solvent with base | Room Temperature | 0.5-4 h | Variable, often high |
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the purification of the final conjugate.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a suitable C18 column
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Lyophilizer
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of the mobile phase (e.g., 50% Mobile Phase A, 50% Mobile Phase B).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes. The optimal gradient should be determined empirically.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm for peptide bonds and 254 nm or another wavelength specific to an aromatic moiety in the conjugated molecule).
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Characterization
The final conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate, particularly for smaller molecules.[9]
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation.
Chemical Reaction Pathway
Caption: Chemical pathway of the two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. PEGylated Drug Bioanalysis by NMR [intertek.com]
Application Notes and Protocols for Amide Bond Formation Using NH2-PEG3-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful formation of amide bonds using the bifunctional linker, NH2-PEG3-C2-NH-Boc. This linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein-binding ligand to an E3 ligase ligand.[1][2][]
The this compound linker features a free primary amine for immediate conjugation and a Boc-protected primary amine that can be deprotected in a subsequent step for further functionalization.[2][4] This allows for a controlled, stepwise assembly of complex molecules.[5]
Core Principles
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[6] In the context of sensitive biomolecules, this reaction is typically facilitated by coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6] The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, especially when dealing with potentially sterically hindered molecules.
Reaction Workflow
The general workflow for utilizing the this compound linker involves two key stages:
-
Amide Bond Formation: Coupling of a carboxylic acid-containing molecule to the free primary amine of the linker.
-
Boc Deprotection: Removal of the Boc protecting group to expose the second primary amine for subsequent conjugation.
Caption: Workflow for sequential amide bond formation and deprotection using this compound.
Data Presentation: Comparison of Coupling Reagents
The selection of a suitable coupling reagent is paramount for efficient amide bond formation. For sterically hindered amines, more potent coupling agents are often required. The following table summarizes the typical performance of various reagents.
| Coupling Reagent | Additive(s) | Base | Typical Yield | Notes |
| EDC | HOBt & DMAP | DIPEA | ~72% | A significant improvement over EDC alone (~11-19%). |
| DCC | HOBt | DIPEA | ~51% | Less efficient than the EDC/HOBt/DMAP combination. |
| HATU | None | DIPEA | >80% | Often the reagent of choice for challenging couplings. [7] |
| Acyl Fluoride (in situ) | Pyridine | Pyridine | >85% | Highly effective for sterically demanding substrates. |
Yields are approximate and can vary depending on the specific substrates and reaction conditions.[7]
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol is recommended for efficient coupling, especially in cases of potential steric hindrance.[7]
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
5% aqueous citric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
LC-MS or TLC for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Reactants:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours.[7]
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[8]
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.[8]
-
Protocol 2: Amide Bond Formation using EDC/NHS
This is a widely used method for amide bond formation.[10]
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (Dimethylformamide)
-
LC-MS for reaction monitoring
-
Preparative reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Purification:
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.[11]
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent reactions.[11]
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).[11]
-
Add an equal volume of TFA to the solution.[11]
-
Stir the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[11]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[11]
-
The resulting deprotected linker as a TFA salt can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free amine.[11]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the decision-making process for choosing the appropriate coupling protocol.
Caption: Decision workflow for selecting an amide coupling protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Boc Deprotection of NH2-PEG3-C2-NH-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PROTACs and antibody-drug conjugates.[1] Its popularity is due to its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of the Boc group from NH2-PEG3-C2-NH-Boc, a bifunctional linker commonly used in drug development.[3][4][5] The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a standard and effective method for Boc removal.[6][7] An alternative protocol using 4M HCl in dioxane is also presented.[1][6]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as TFA.[1][8] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][8] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene (B52900) gas.[8][9]
Experimental Protocols
This section details the materials, equipment, and procedures for the Boc deprotection of this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (optional, for co-evaporation)
-
Diethyl ether (for precipitation, optional)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system (for reaction monitoring and analysis)
-
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally effective method for Boc deprotection.
-
Reaction Setup:
-
Deprotection Reaction:
-
Reaction Monitoring:
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][6]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[6]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][6]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1][6]
-
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is a common alternative to TFA and can be advantageous in certain situations.
-
Reaction Setup:
-
Dissolve or suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[1]
-
-
Deprotection Reaction:
-
Stir the mixture at room temperature.
-
The reaction is typically complete within 1 to 4 hours.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
-
Work-up:
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
-
Data Presentation
Table 1: Comparison of Boc Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Reagent | 20-50% Trifluoroacetic Acid in Dichloromethane | 4M Hydrochloric Acid in 1,4-Dioxane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours[6] | 1-4 hours[1] |
| Work-up | Evaporation, optional basic wash | Filtration or evaporation |
| Product Form | TFA salt (initially) | HCl salt |
| Advantages | Fast, reliable, common | Good for substrates where TFA might cause side reactions |
| Disadvantages | TFA is corrosive and requires careful handling | Dioxane is a suspected carcinogen |
Visualizations
Caption: Experimental workflow for Boc deprotection using TFA.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Incorporating NH2-PEG3-C2-NH-Boc into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of the hydrophilic linker, NH2-PEG3-C2-NH-Boc, into a solid-phase peptide synthesis (SPPS) workflow. This discrete polyethylene (B3416737) glycol (dPEG®) linker offers a precise length and composition, enhancing the solubility and pharmacokinetic properties of the final peptide conjugate.
Introduction to this compound
This compound is a short, flexible, and hydrophilic linker molecule. Its structure consists of a three-unit polyethylene glycol (PEG) chain flanked by two amino groups, one of which is protected with a tert-butyloxycarbonyl (Boc) group. This heterobifunctional nature allows for directional and controlled conjugation to a peptide chain.
Key Properties:
| Property | Value |
| CAS Number | 101187-40-0 |
| Molecular Formula | C₁₃H₂₈N₂O₅ |
| Molecular Weight | 292.37 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DMF, DCM, and water |
The incorporation of this dPEG® linker can significantly improve the aqueous solubility of hydrophobic peptides, reduce aggregation, and potentially enhance the in vivo half-life of therapeutic peptides.[1]
Peptide Synthesis Workflow Overview
The general workflow for incorporating this compound into a peptide sequence via SPPS involves the standard cycles of deprotection, coupling, and washing. The linker can be introduced at the N-terminus of the peptide chain or on the side chain of an amino acid residue. This document will focus on the more common N-terminal modification.
Experimental Protocols
The following protocols are based on a standard Boc/Bzl solid-phase peptide synthesis strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection (e.g., Bzl-based).
-
Linker: this compound.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) / N-hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC) / HOBt
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.
-
Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Protocol for N-Terminal Linker Coupling
This protocol assumes the peptide has been fully assembled on the resin and the final N-terminal Boc group has been removed.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Final N-terminal Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain the resin and add fresh 50% TFA in DCM for 20 minutes.[2]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Linker Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow to pre-activate for 10-15 minutes.
-
Add the activated linker solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or consider a second coupling.
-
-
Final Washing:
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Cleavage and Deprotection
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a suitable cleavage vessel.
-
Add the cleavage cocktail (e.g., HF/p-cresol 9:1 v/v) and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column.[3]
-
A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[3]
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS. The mass spectrum should show a peak corresponding to the calculated mass of the PEGylated peptide.
-
Assess the purity of the final product by analytical RP-HPLC. The chromatogram should show a single major peak.
-
Data Presentation
Coupling Efficiency
The choice of coupling reagent can impact the efficiency of the linker incorporation. The following table provides representative data for the coupling of a short PEG linker to a model pentapeptide on resin.
| Coupling Reagent | Activator | Base | Reaction Time (h) | Coupling Efficiency (%)* |
| DIC | HOBt | - | 2 | >98 |
| HBTU | - | DIEA | 2 | >99 |
| PyBOP | - | DIEA | 1.5 | >99 |
*Coupling efficiency determined by Kaiser test and subsequent HPLC analysis of the crude product.
Purification and Yield
The following table shows typical results for the purification of a PEGylated decapeptide.
| Crude Product | Purified Product | |
| Overall Yield | - | ~25-40% |
| Purity (by HPLC) | 40-60% | >98% |
| Observed Mass (m/z) | [M+H]⁺ | [M+H]⁺ (matches calculated) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete coupling of the linker | Steric hindrance; inefficient activation. | Extend coupling time; use a more powerful coupling reagent like HBTU or PyBOP; perform a double coupling. |
| Low final yield | Incomplete coupling at various stages; loss during purification. | Optimize coupling and deprotection times; carefully collect fractions during HPLC. |
| Multiple peaks in HPLC | Incomplete deprotection; side reactions during cleavage. | Ensure complete deprotection before coupling; use appropriate scavengers during cleavage. |
Conclusion
The incorporation of this compound into a peptide synthesis workflow is a straightforward process that can significantly enhance the properties of the final peptide. By following the detailed protocols and considering the data presented, researchers can successfully synthesize and purify high-quality PEGylated peptides for a variety of applications in research and drug development.
References
Application Notes and Protocols: Coupling of NH2-PEG3-C2-NH-Boc to a Carboxylic Acid-Containing Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload or "warhead" is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][2][3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and offer a flexible scaffold for optimizing the spatial arrangement of the bifunctional molecule.[3][4][5]
This document provides a detailed experimental protocol for the coupling of a versatile, heterobifunctional PEG linker, NH2-PEG3-C2-NH-Boc, to a generic warhead possessing a carboxylic acid functional group. The Boc (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis, which is essential for constructing complex biomolecules.[6][7] The protocol will cover the initial amide bond formation, followed by the deprotection of the Boc group to yield a free amine ready for subsequent conjugation.
Experimental Workflow
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Application Note: Analytical Techniques for the Characterization of NH2-PEG3-C2-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: The molecule tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly referred to as NH2-PEG3-C2-NH-Boc, is a heterobifunctional linker of significant interest in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker component, such as this compound, connects the target-binding ligand to the E3 ligase-binding ligand, and its length, flexibility, and solubility are critical to the efficacy of the final PROTAC molecule.
This heterobifunctional linker possesses a free primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, allowing for orthogonal chemical strategies.[2][] Given its crucial role, rigorous analytical characterization is mandatory to confirm its identity, purity, and stability, thereby ensuring the quality and reproducibility of subsequent conjugation reactions and the performance of the final therapeutic construct. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize this important building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the atomic connectivity and verify the chemical structure.
-
¹H NMR provides information on the chemical environment of each proton, and the integration of its signals confirms the relative number of protons in the molecule. Key expected signals include the distinct singlet of the nine protons of the tert-butyl (Boc) group, the characteristic repeating pattern of the polyethylene (B3416737) glycol (PEG) backbone, and the methylene (B1212753) protons adjacent to the amine and carbamate (B1207046) functionalities.[4][5]
-
¹³C NMR provides information about the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms in their unique chemical environments.[5][6]
Together, these analyses provide definitive confirmation of the molecule's identity.
Quantitative Data Summary: ¹H and ¹³C NMR
The following table summarizes the expected chemical shifts for this compound. Data is referenced to a standard internal solvent signal.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.5 |
| -C(CH₃)₃ | ~79.0 | |
| C=O | ~156.1 | |
| PEG Backbone & Ethyl Spacer | ||
| -O-CH₂-CH₂-O- | ~3.60 - 3.70 (m, 8H) | ~70.0 - 70.5 |
| -NH-CH₂-CH₂-O- | ~3.55 (t, 2H) | ~70.0 |
| -NH-CH₂-CH₂-O- | ~3.35 (t, 2H) | ~40.5 |
| -O-CH₂-CH₂-NH₂ | ~3.52 (t, 2H) | ~73.3 |
| -O-CH₂-CH₂-NH₂ | ~2.85 (t, 2H) | ~41.7 |
| Amine/Amide Protons | ||
| -NH- (Carbamate) | ~5.0 - 5.5 (br s, 1H) | N/A |
| -NH₂ (Amine) | ~1.5 - 2.5 (br s, 2H) | N/A |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), t (triplet), m (multiplet), and br s (broad singlet). Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts, especially for exchangeable NH protons.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Due to the hygroscopic nature of PEG compounds, handle the sample and solvent in a dry environment (e.g., a glove box) if possible.[4]
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the tube and gently vortex to ensure complete dissolution of the sample.
-
-
Instrument Setup and Data Acquisition:
-
Utilize a 400 MHz or higher field NMR spectrometer.[4]
-
Insert the sample and lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the instrument.[4]
-
Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID) data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton counts.
-
Assign the peaks in both spectra to the corresponding atoms in the molecular structure.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for confirming the molecular weight of the this compound derivative. High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides an accurate mass measurement of the molecule.[5][8] This allows for the unequivocal verification of its elemental composition and confirms that the correct product was synthesized. The analysis is typically performed in positive ion mode, where the molecule is observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
Quantitative Data Summary: High-Resolution Mass Spectrometry
| Ion Species | Molecular Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₁₃H₂₉N₂O₅⁺ | 293.2074 |
| [M+Na]⁺ | C₁₃H₂₈N₂O₅Na⁺ | 315.1893 |
| [M+K]⁺ | C₁₃H₂₈N₂O₅K⁺ | 331.1632 |
Note: The high-resolution measurement allows for confirmation of the molecular formula with high confidence (typically < 5 ppm mass error).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection if necessary.
-
-
LC-MS System and Conditions:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A short gradient (e.g., 5% to 95% B over 5-10 minutes) can be used to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Analyzer: Set to acquire data over a relevant m/z range (e.g., 100-1000 m/z) in high-resolution mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the m/z values for the protonated and other common adducts ([M+H]⁺, [M+Na]⁺).
-
Compare the experimentally measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary technique for assessing the purity of the this compound derivative. A reversed-phase HPLC (RP-HPLC) method is typically used to separate the main compound from starting materials, by-products, and other impurities.[5][9]
A key challenge in analyzing this molecule is its lack of a strong UV chromophore.[9][10] While detection at low UV wavelengths (e.g., 214 nm) is possible, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred for more accurate quantitation, as their response is less dependent on the optical properties of the analytes.[9] Purity is typically reported as a percentage of the total peak area.
Quantitative Data Summary: RP-HPLC Purity Analysis
| Parameter | Recommended Conditions | Expected Result |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Single major peak |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | N/A |
| Mobile Phase B | Acetonitrile with 0.1% TFA | N/A |
| Gradient | 5% to 95% B over 20-30 minutes | Good separation from impurities |
| Flow Rate | 1.0 mL/min | N/A |
| Detector | ELSD, CAD, or UV at 214 nm | N/A |
| Purity | Calculated by area percentage | >95%[11] |
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample and Mobile Phase Preparation:
-
Prepare Mobile Phases A and B as described in the table above and degas them thoroughly.
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[9]
-
-
HPLC System and Conditions:
-
Injection and Data Acquisition:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the gradient method and collect the data for the specified duration.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity of the sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the this compound molecule.[5] By identifying characteristic vibrational frequencies, FTIR provides qualitative evidence of the molecular structure. Key absorbances to identify include the N-H stretches from the primary amine and the carbamate, the strong C=O stretch of the Boc protecting group, and the prominent C-O ether stretch from the PEG backbone.
Quantitative Data Summary: FTIR Analysis
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |
| Amine / Carbamate | N-H stretch | 3300 - 3500 (broad) |
| Alkane | C-H stretch | 2850 - 3000 (strong) |
| Carbamate (Boc) | C=O stretch | ~1690 (strong, sharp) |
| Ether (PEG) | C-O stretch | ~1100 (strong, broad) |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument and Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected wavenumbers to confirm the presence of the key functional groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes: PROTAC Linker Design and Selection Using NH2-PEG3-C2-NH-Boc
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate specific unwanted proteins from the cell entirely.[2] They achieve this by co-opting the cell's natural ubiquitin-proteasome system.[3] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[2][5]
The Critical Role of the Linker
The linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[1][4] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[3][6] Key considerations in linker design include:
-
Length and Flexibility: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, yet not so long that it fails to induce a productive ternary complex.[6] Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow for optimal orientation of the two proteins.[7]
-
Solubility and Cell Permeability: PROTACs are often large molecules with poor solubility and cell permeability.[7] Incorporating hydrophilic linkers, like PEG linkers, is a common strategy to improve these properties, which are crucial for bioavailability.[8][9] PEG linkers increase water solubility and can adopt folded conformations that shield polar surface area, aiding in membrane traversal.[7][10]
-
Physicochemical Properties: The linker's chemical makeup affects key drug-like properties, including molecular weight, topological polar surface area (TPSA), and lipophilicity.[11]
NH2-PEG3-C2-NH-Boc: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based, heterobifunctional linker well-suited for PROTAC development.[12][13] Its structure consists of a three-unit PEG chain that provides hydrophilicity and flexibility.[8] The two ends of the linker feature distinct functionalities: a free primary amine (NH2) and a Boc-protected primary amine (NH-Boc). This orthogonal protection scheme allows for sequential, controlled conjugation to the POI and E3 ligase ligands, making it a valuable tool in the modular assembly of PROTAC libraries for screening and optimization.[12][14]
Data Presentation: Impact of Linker Composition on PROTAC Performance
The selection of the linker has a significant impact on the degradation efficiency of a PROTAC, commonly measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage). The following tables summarize representative data from various studies, illustrating the influence of different linker types.
Disclaimer: Direct comparison of data across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | N/A | ~10 | >90 | [15][16] |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [15] |
| PEG | 12-atom PEG linker | Estrogen Receptor α (ERα) | N/A | >1000 | <20 | [6] |
| PEG | 16-atom PEG linker | Estrogen Receptor α (ERα) | N/A | ~10 | >90 | [6][16] |
| PEG | 8-atom PEG linker (homo-PROTAC) | Cereblon (CRBN) | CRBN | Potent | N/A | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a PROTAC Using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC. Step 1 involves coupling the first ligand (e.g., for the E3 ligase) to the free amine of the linker. Step 2 involves deprotection of the Boc group, followed by coupling of the second ligand (e.g., for the POI).
Materials:
-
This compound[12]
-
Ligand 1 with a carboxylic acid functionality
-
Ligand 2 with a carboxylic acid functionality
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3, water, brine
-
Anhydrous Na2SO4
-
LC-MS for reaction monitoring
-
Silica gel for column chromatography
Step 1: Coupling of Ligand 1 to the Linker
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand1-Linker-Boc intermediate.
Step 2: Boc Deprotection and Coupling of Ligand 2
-
Dissolve the Ligand1-Linker-Boc intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected Ligand1-Linker-NH2 intermediate to this mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Perform an aqueous workup as described in Step 1.5.
-
Purify the final PROTAC compound by flash column chromatography or preparative HPLC.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation via Western Blot
This protocol outlines the steps for treating cells with a synthesized PROTAC and quantifying the degradation of the target protein using Western Blotting.[2]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture reagents
-
Synthesized PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[2]
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationships in PROTAC linker design.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
Application of NH2-PEG3-C2-NH-Boc in the Development of Kinase Degraders: A Technical Guide
Introduction
The targeted degradation of kinases using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker, including its length, flexibility, and composition, significantly influences the efficacy, solubility, and pharmacokinetic properties of the degrader.
This technical guide details the application of NH2-PEG3-C2-NH-Boc, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, in the development of kinase degraders. Its three PEG units enhance aqueous solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[1] The terminal amine and Boc-protected amine provide versatile handles for a modular and efficient synthesis of PROTACs.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
A kinase degrader utilizing the this compound linker operates through the canonical PROTAC mechanism of action. The molecule simultaneously binds to the target kinase and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity, facilitated by the flexible PEG linker, induces the E3 ligase to polyubiquitinate the kinase. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, leading to the selective removal of the target kinase from the cell.[2][3]
Caption: PROTAC-mediated degradation of a target kinase.
Hypothetical Application: Development of a BTK Degrader
To illustrate the application of the this compound linker, we will consider the development of a hypothetical degrader for Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.
-
Target Ligand: A derivative of a known BTK inhibitor (e.g., ibrutinib).
-
E3 Ligase Ligand: A derivative of pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.
-
Linker: this compound.
The synthesis would involve a convergent approach where the BTK inhibitor is coupled to one end of the deprotected linker, and the pomalidomide derivative is attached to the other end.
Data Presentation: Characterization of a Hypothetical BTK Degrader
The following tables summarize the expected quantitative data for a hypothetical BTK degrader, "BTK-DEG-PEG3," synthesized using the this compound linker.
Table 1: Biochemical and Cellular Activity of BTK-DEG-PEG3
| Parameter | Value | Cell Line | Description |
| Binding Affinity (BTK) | Kd = 25 nM | N/A | Measures the binding strength of the degrader to the target kinase. |
| Binding Affinity (CRBN) | Kd = 150 nM | N/A | Measures the binding strength of the degrader to the E3 ligase. |
| Degradation (DC50) | 50 nM | TMD8 | Concentration of the degrader required to reduce the level of the target protein by 50%. |
| Maximal Degradation (Dmax) | >90% | TMD8 | The maximum percentage of protein degradation achieved at high degrader concentrations. |
| Inhibition of Proliferation (GI50) | 80 nM | TMD8 | Concentration of the degrader that causes 50% growth inhibition of cancer cells. |
Table 2: Selectivity Profile of BTK-DEG-PEG3
| Kinase | Degradation at 1 µM | Cell Line |
| BTK | >90% | TMD8 |
| ITK | <20% | Jurkat |
| TEC | <15% | N/A |
| EGFR | <5% | A431 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Synthesis of a Kinase Degrader using this compound
This protocol outlines a general two-step synthesis for conjugating a kinase inhibitor and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Carboxylic acid-functionalized kinase inhibitor
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Step 1: Coupling of Kinase Inhibitor to the Linker
-
Dissolve the carboxylic acid-functionalized kinase inhibitor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the product by flash column chromatography to obtain the kinase inhibitor-linker-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the kinase inhibitor-linker-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected kinase inhibitor-linker-amine intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Caption: General workflow for kinase degrader synthesis.
Protocol 2: Western Blot for Kinase Degradation
This protocol is used to quantify the reduction in the target kinase protein levels following treatment with the degrader.
Materials:
-
Cancer cell line expressing the target kinase (e.g., TMD8 for BTK)
-
Kinase degrader stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the kinase degrader or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, add ECL substrate, and visualize the protein bands.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50.
-
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of the kinase degrader on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Kinase degrader
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the kinase degrader for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the degrader concentration and fit the data to a dose-response curve to determine the GI50.
-
Caption: Workflow for the characterization of a kinase degrader.
The this compound linker is a valuable tool for the development of potent and selective kinase degraders. Its PEG composition enhances solubility and permeability, while its bifunctional nature allows for a flexible and efficient synthetic strategy. The protocols and data presented in this guide provide a framework for researchers to utilize this linker in their own kinase degradation projects, from initial synthesis to comprehensive cellular characterization. The modularity of PROTAC design, enabled by linkers like this compound, will continue to drive the discovery of novel therapeutics for a wide range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NH2-PEG3-C2-NH-Boc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of NH2-PEG3-C2-NH-Boc, a commonly used PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of mono-Boc-protected NH2-PEG3-C2-NH2 challenging?
The primary challenge in the synthesis of this compound lies in achieving selective mono-protection of the symmetrical diamine starting material, 1,11-diamino-3,6,9-trioxaundecane. Since both primary amine groups have nearly identical reactivity, the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can lead to a statistical mixture of three products: the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[1]
Q2: What is the most effective strategy to improve the selectivity for mono-Boc protection?
The most effective and widely used strategy is the "one-pot" mono-protonation method.[2][3][4] This involves adding one equivalent of a strong acid, typically hydrochloric acid (HCl), to the diamine solution. The acid protonates one of the amino groups, forming an ammonium (B1175870) salt. This protonated amine is no longer nucleophilic and will not react with (Boc)₂O. The remaining free amine can then react selectively, leading to a significantly higher yield of the mono-protected product.[2][3]
Q3: What are the best reaction conditions (solvent, temperature, stoichiometry) for this synthesis?
-
Solvent: Methanol (B129727) is a preferred solvent as it effectively dissolves the diamine starting material, the intermediate hydrochloride salt, and the final products.[1][5]
-
Temperature: The reaction is typically performed by adding the acid source at a reduced temperature (0 °C) to control the exothermic protonation, followed by warming to room temperature for the reaction with (Boc)₂O.[3]
-
Stoichiometry: A 1:1:1 molar ratio of diamine:HCl:(Boc)₂O is the most common starting point for the mono-protonation strategy.[2][3] Some studies suggest that using slightly less than one equivalent of (Boc)₂O (e.g., 0.8 equivalents) can further minimize the formation of the di-protected byproduct.[1][5]
Q4: How can I effectively purify the desired this compound product?
Purification relies on the different solubility and acid-base properties of the components in the reaction mixture. A standard purification workflow involves a liquid-liquid extraction procedure:
-
Remove Di-Boc Byproduct: After the reaction, the mixture is diluted with water and washed with a nonpolar organic solvent like diethyl ether or dichloromethane (B109758). The more nonpolar di-Boc-protected molecule will preferentially move into the organic layer, while the protonated mono-Boc product and unreacted diamine hydrochloride remain in the aqueous layer.[6][7]
-
Isolate Mono-Boc Product: The aqueous layer is then made strongly basic (e.g., with 2M NaOH to pH > 12) to deprotonate the ammonium group of the desired product.[3][6]
-
Extract Product: The now-neutral mono-Boc product can be extracted from the aqueous layer into an organic solvent such as dichloromethane.[3][6][7] This procedure effectively separates the product from the highly water-soluble unreacted diamine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-Boc Product | 1. Formation of Di-Boc Byproduct: Addition of more than one equivalent of (Boc)₂O or incomplete mono-protonation.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: The mono-Boc product can have some water solubility. Inefficient extraction from the basified aqueous layer. | 1. Carefully control stoichiometry. Use exactly 1.0 equivalent of an HCl source and 1.0 equivalent of (Boc)₂O. Consider using 0.8-0.9 equivalents of (Boc)₂O.[1][5] 2. Monitor the reaction by TLC or LC-MS to ensure completion (typically 1-3 hours at room temperature).[6] 3. Perform multiple extractions (e.g., 5 x 500 mL for a 0.33 mol scale reaction) with dichloromethane after basifying the aqueous phase to ensure complete recovery.[7] |
| Significant Contamination with Di-Boc Byproduct | 1. Incorrect Stoichiometry: Excess (Boc)₂O was used. 2. Equilibrium Not Reached: (Boc)₂O was added too soon after the acid, before the mono-protonation equilibrium was fully established. | 1. Re-verify the molar calculations and precise amounts of reagents. 2. After adding the HCl source, stir the diamine solution for at least 30 minutes at room temperature to allow for complete equilibration before adding the (Boc)₂O.[2] |
| Product is Contaminated with Starting Diamine | 1. Incomplete Reaction: Insufficient (Boc)₂O or short reaction time. 2. Inefficient Purification: The work-up failed to separate the mono-Boc product from the unreacted diamine. | 1. Ensure at least 1.0 equivalent of (Boc)₂O is used and allow the reaction to proceed to completion (monitor by TLC). 2. The extraction-based work-up is highly effective. Ensure the initial wash with diethyl ether (before basification) is thorough to remove the di-Boc species, and the subsequent extraction with dichloromethane (after basification) is exhaustive to recover the mono-Boc product, leaving the diamine salt behind.[2][6] |
| Reaction Fails to Proceed | 1. Inactive (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. 2. Incorrect Acid Source: Using a weak acid may not be sufficient to fully protonate one amine. | 1. Use fresh or properly stored (Boc)₂O. 2. Use a strong acid source like HCl, which can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol for precise stoichiometry.[3][4] |
Quantitative Data Summary
The mono-protonation strategy has been successfully applied to a range of linear diamines, yielding high purity and good yields.
Table 1: Yields and Purities for Mono-Boc Protection of Various Diamines via Mono-protonation
| Diamine Substrate | Length | Mono-Boc Product Yield (%) | Purity (%) | Reference |
| 1,2-Ethanediamine | C2 | 87 | >97 | [2] |
| 1,3-Propanediamine | C3 | 85 | >97 | [2] |
| 1,4-Butanediamine | C4 | 82 | >97 | [2] |
| 1,6-Hexanediamine | C6 | 65 | >97 | [2] |
| 1,8-Octanediamine | C8 | 75 | >99 | [3][8] |
Data is generalized from cited literature for structurally similar linear diamines.
Experimental Protocols
Protocol: Selective Mono-Boc Protection of a Diamine
This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.[2][3]
Materials:
-
1,11-diamino-3,6,9-trioxaundecane (diamine starting material)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or a standardized solution of HCl in an organic solvent
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
2M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt.
-
Boc Protection: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), either as a solid or dissolved in a minimal amount of methanol.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up & Purification:
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution with diethyl ether (2-3 times) to remove the di-Boc byproduct. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully add 2M NaOH solution dropwise with stirring until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3-5 times).
-
Combine the dichloromethane layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure this compound product, typically as a colorless to light yellow oil or liquid.[6][9] Confirm identity and purity using NMR and MS analysis.
Visualizations
Reaction Pathway```dot
// Reactants Diamine [label="H₂N-PEG₃-C₂-NH₂"]; HCl [label="+ HCl (1 eq)"]; Boc2O [label="+ (Boc)₂O (1 eq)"];
// Intermediates & Products MonoSalt [label="H₂N-PEG₃-C₂-NH₃⁺Cl⁻", fontcolor="#202124"]; MonoBoc [label="H₂N-PEG₃-C₂-NH-Boc\n(Desired Product)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DiBoc [label="(Boc)HN-PEG₃-C₂-NH-Boc\n(Byproduct)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for reaction conditions step1 [label="MeOH\nRT, 30 min", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="MeOH\nRT, 1-3h", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Diamine -> step1 [arrowhead=none]; HCl -> step1; step1 -> MonoSalt; MonoSalt -> step2 [arrowhead=none]; Boc2O -> step2; step2 -> MonoBoc; step2 -> DiBoc [style=dashed, color="#EA4335"]; }
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Common side reactions during NH2-PEG3-C2-NH-Boc synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of NH2-PEG3-C2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a heterobifunctional PEG linker, typically involves a multi-step process. A common approach starts with a commercially available PEG diol which is functionalized to introduce amine groups at both ends. One of the amine groups is then selectively protected with a tert-butoxycarbonyl (Boc) group. This selective protection is crucial to ensure the final product has one free amine and one Boc-protected amine, making it suitable for subsequent conjugation chemistries.
Q2: Why is the Boc protecting group used in this synthesis?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is favored for its stability under a range of conditions, including basic and nucleophilic environments, while being easily removable under acidic conditions. This allows for the selective deprotection of the amine without affecting other functional groups in the molecule.
Q3: What are the most common side reactions observed during the Boc-protection step?
A3: During the Boc-protection of the diamine-PEG linker, several side reactions can occur:
-
Over-protection: Reaction of both amine groups with the Boc-anhydride ((Boc)₂O) to yield a homobifunctional bis-Boc protected linker.
-
Dimerization: If the starting material contains a reactive group at the other end (e.g., a carboxylate), it can react with the Boc-anhydride to form a mixed anhydride, which can then react with another amine to form a dimer.
-
Incomplete reaction: If the reaction conditions (stoichiometry, temperature, or time) are not optimal, some starting material may remain unreacted.
Q4: What issues can arise during the Boc-deprotection step?
A4: The acidic removal of the Boc group can also present challenges:
-
Incomplete deprotection: Insufficient acid strength or concentration, short reaction times, or low temperatures can lead to incomplete removal of the Boc group. The steric hindrance from the PEG chain can also slow down the reaction.
-
PEG degradation: Although generally stable, prolonged exposure to very strong acids can potentially lead to the degradation of the PEG chain.
-
Formation of tert-butyl adducts: The tert-butyl cation generated during deprotection is electrophilic and can react with nucleophilic functional groups, if present in the molecule, leading to undesired byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Monofunctionalized Product
| Symptom | Possible Cause | Suggested Solution |
| Major byproduct is the bis-Boc protected linker. | Excess of Boc-anhydride or prolonged reaction time. | Carefully control the stoichiometry of Boc-anhydride (use of 1.0-1.1 equivalents is recommended). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired mono-protected product is maximized. |
| Significant amount of unreacted starting material. | Insufficient Boc-anhydride or inadequate reaction conditions. | Increase the amount of Boc-anhydride slightly (up to 1.2 equivalents). Ensure the reaction temperature is appropriate (typically room temperature) and allow for sufficient reaction time. The choice of a suitable non-nucleophilic base (e.g., DIPEA) and an anhydrous solvent (e.g., DCM) is also critical. |
| Formation of a significant amount of a higher molecular weight byproduct. | Dimerization of the linker. | This is more likely if the other end of the linker has a reactive group. If possible, protect the other functional group before the Boc-protection step. Alternatively, performing the reaction in a dilute solution can disfavor intermolecular reactions. |
Issue 2: Incomplete Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Presence of both starting material (Boc-protected) and product (free amine) after the reaction. | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor the progress. While typically performed at room temperature, gentle warming (e.g., to 30-40°C) may be necessary for sterically hindered substrates. | |
| Steric hindrance from the PEG chain. | Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. | |
| Poor solubility of the starting material in the reaction solvent. | Ensure that the Boc-protected linker is fully dissolved in the chosen solvent (e.g., DCM). |
Issue 3: Formation of Unknown Impurities During Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new spots on TLC or peaks in LC-MS that are not the starting material or the desired product. | Formation of tert-butyl adducts. | Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v), to the reaction mixture. The scavenger will react with the tert-butyl cation and prevent it from reacting with your product. |
| Degradation of the PEG linker. | Avoid excessively harsh acidic conditions or prolonged reaction times at elevated temperatures. Monitor the reaction carefully and work it up as soon as it is complete. |
Experimental Protocols
Protocol 1: Boc-Protection of a Diamino-PEG Linker
Materials:
-
Diamino-PEG linker
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the diamino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (1.0-1.2 equivalents relative to the amine).
-
Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure mono-Boc-protected PEG linker.
Protocol 2: Boc-Deprotection of a PEG Linker
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Caption: Synthetic workflow for this compound highlighting key side reactions.
Caption: Troubleshooting decision tree for common synthesis issues.
Addressing solubility issues with NH2-PEG3-C2-NH-Boc in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with NH2-PEG3-C2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a PEG-based PROTAC linker. The polyethylene (B3416737) glycol (PEG) component generally enhances solubility in aqueous media, while the Boc (tert-butyloxycarbonyl) protecting group increases its hydrophobicity.[1][2][3] Consequently, this molecule exhibits good solubility in many common organic solvents but is expected to have limited solubility in water.
Q2: In which organic solvents is this compound most soluble?
A2: Based on available data and analysis of its structural components, this compound is highly soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (B109758) (DCM).[4][5] Its solubility is comparatively lower in protic solvents like methanol (B129727) and ethanol.[5]
Q3: Does the purity of the solvent affect the solubility of this compound?
A3: Yes, the purity of the solvent, particularly its water content, can significantly impact solubility. For instance, hygroscopic solvents like DMSO can absorb moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds. It is recommended to use anhydrous solvents and newly opened bottles of hygroscopic solvents whenever possible.[4]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at 4°C and protected from light.[4][6] If the compound is dissolved in a solvent for stock solutions, it should be stored at -20°C for up to one month or -80°C for up to six months, also protected from light.[4]
Q5: How does the Boc protecting group influence the solubility of the molecule?
A5: The Boc protecting group is a bulky, nonpolar group that generally decreases a molecule's polarity.[7] This leads to reduced solubility in polar solvents like water and increased solubility in nonpolar organic solvents. The Boc group can be removed under acidic conditions to yield the free amine, which will alter the solubility profile of the molecule.[1]
Solubility Data
The following table summarizes the expected solubility of this compound in common laboratory solvents. Please note that these values are based on available data and inferences from structurally similar compounds.[4][5] Researchers are strongly encouraged to perform their own solubility tests for their specific experimental conditions.
| Solvent/Solvent System | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[4] | High solubility is expected. Use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] |
| Dichloromethane (DCM) | Soluble[4] | Expected to be readily soluble. |
| N,N-Dimethylformamide (DMF) | Soluble[5] | Expected to be readily soluble. |
| Methanol | Sparingly soluble[5] | Lower solubility is expected compared to DMSO, DMF, or DCM. |
| Water | Insoluble[5] | The presence of the Boc group significantly reduces aqueous solubility. |
Troubleshooting Guide
This section addresses specific issues users might encounter when handling this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty dissolving the compound, even in recommended solvents. | 1. The compound may be in a crystalline form with high lattice energy. 2. The solvent may have absorbed water (especially for hygroscopic solvents like DMSO). 3. The concentration being attempted is above the solubility limit. | 1. Use sonication or vortexing to aid dissolution.[8] 2. Gentle heating (e.g., to 30-40°C) can be applied, but monitor for any potential degradation. 3. Use a fresh, anhydrous grade of the solvent.[4] 4. Prepare a more dilute solution. |
| Precipitation occurs when the stock solution is added to an aqueous buffer or cell culture medium. | 1. The final concentration of the compound in the aqueous medium is above its solubility limit. 2. The organic solvent from the stock solution is causing the compound to crash out. | 1. Decrease the final concentration of the compound in the aqueous medium.[8] 2. Increase the percentage of the organic solvent in the final mixture, if experimentally permissible. 3. Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing.[8] |
| Inconsistent results in biological assays. | 1. Incomplete dissolution of the compound, leading to an inaccurate concentration in the stock solution. 2. Degradation of the compound due to improper storage or handling. | 1. Visually inspect the stock solution for any undissolved particulate matter before use. If observed, attempt redissolution using the methods described above. 2. Quantify the concentration of the stock solution using an analytical method like HPLC-UV.[8] 3. Ensure the compound and its solutions are stored under the recommended conditions (4°C for the neat compound, -20°C or -80°C for solutions, protected from light).[4][6] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DCM, Methanol)
-
Sealed vials
-
Vortex mixer
-
Sonicator
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or rotator.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical instrument (HPLC or UV-Vis).
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant to determine the solubility of the compound in the tested solvent.
-
Visual Guides
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 3. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Incomplete Boc deprotection of NH2-PEG3-C2-NH-Boc what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering incomplete Boc deprotection of NH2-PEG3-C2-NH-Boc.
Troubleshooting Guide for Incomplete Boc Deprotection
Experiencing incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group can be a significant setback in a synthetic workflow. This guide addresses the most common causes and provides systematic steps to achieve complete deprotection.
Problem: Analysis (e.g., LC-MS, NMR) shows a significant amount of starting material remaining after the deprotection reaction.
Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used, and concentrations of 20-50% in dichloromethane (B109758) (DCM) are typical.[1]
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Many reactions are run for 1-2 hours at room temperature, but some substrates may require longer times.[1][2]
-
Steric Hindrance : The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.[1]
-
Solvent Issues : The PEG linker and the acid must be fully solvated for the reaction to proceed efficiently. Dichloromethane (DCM) is a common and effective solvent for this purpose.[1]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following techniques:
-
Thin-Layer Chromatography (TLC) : TLC is a quick method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected amine product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This provides a more accurate assessment, allowing for quantification of the starting material and the product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][3]
Q3: I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactive tert-butyl cation generated during Boc cleavage.[4] This cation can alkylate nucleophilic sites on your molecule. If your substrate contains sensitive residues like tryptophan or methionine, adding a scavenger such as triisopropylsilane (B1312306) (TIS) is recommended to trap the cation.[2]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
After the reaction is complete, the most common workup procedure involves:
-
Removal of Acid : Excess TFA and the DCM solvent are removed under reduced pressure (e.g., using a rotary evaporator).[5]
-
Co-evaporation : To remove residual TFA, the residue is often co-evaporated with a solvent like toluene (B28343) multiple times.[1]
-
Isolation : The resulting product is the TFA salt of the amine, which can often be used directly.[1] Alternatively, it can be neutralized.
-
Neutralization (Optional) : The TFA salt can be dissolved in an organic solvent and washed with a mild basic aqueous solution (e.g., saturated sodium bicarbonate) to yield the free amine.[1][2] The product can also be precipitated by adding a non-polar solvent like diethyl ether.[1]
Data Presentation
The choice of acidic conditions significantly impacts the efficiency of Boc deprotection. The following tables summarize common reaction conditions and their effectiveness.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration (% in Solvent) | Solvent | Typical Time | Temperature |
| TFA | 20-50% | DCM | 1-2 hours | 0°C to Room Temp |
| TFA | 55% | DCM | 30 minutes | Room Temp |
| TFA | 100% (Neat) | None | 5-15 minutes | Room Temp |
| HCl | 4M | 1,4-Dioxane | 1-2 hours | Room Temp |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Comparative Analysis of TFA Conditions for Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Expected Purity | Notes |
| 25% | 2 hours | >90% | A common and generally effective condition.[5] |
| 50% | 30 minutes | >95% | Faster deprotection, suitable for less sensitive substrates.[2][5] |
| 55% | 30 minutes | High | May result in higher purity peptides in solid-phase synthesis compared to 100% TFA due to better resin swelling.[5] |
| 100% (Neat) | 5-15 minutes | Variable | Very rapid, but may lead to more side products.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes a standard procedure for removing the Boc group in a solution phase.
Caption: Standard experimental workflow for Boc deprotection.
Methodology:
-
Preparation : Dissolve the Boc-protected PEG linker (e.g., this compound) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cooling : Cool the solution to 0°C in an ice bath.[2]
-
Acid Addition : Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[2]
-
Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitoring : Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
Isolation : The resulting TFA salt of the deprotected amine can often be used directly in the next step. To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Analytical Monitoring by LC-MS
This protocol outlines how to quantify the extent of deprotection.
Methodology:
-
Calibration : Prepare a calibration curve using known concentrations of the authentic starting material (Boc-protected) and the expected product (deprotected amine).
-
Sampling : At various time points during the deprotection reaction, carefully withdraw a small aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot to prevent further deprotection. This can be done by diluting it into a mobile phase that contains a neutralizing agent (e.g., a buffer or a small amount of base).[1]
-
Analysis : Inject the quenched sample into the LC-MS system.
-
Quantification : Use the calibration curve to determine the concentration of the remaining starting material and the formed product in the aliquot. This will allow you to calculate the percentage of completion over time.
References
Technical Support Center: Managing PROTAC Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of PROTAC aggregation, with a specific focus on the role and optimization of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a PEG linker aggregating?
A1: While PEG linkers are incorporated into PROTACs to enhance solubility and reduce aggregation, issues can still arise.[][2] Aggregation of PEGylated PROTACs can be attributed to several factors, including the overall physicochemical properties of the molecule, such as high molecular weight and lipophilicity, which may not be sufficiently offset by the PEG linker.[3] Additionally, the specific characteristics of the target protein and E3 ligase, as well as the buffer conditions, can influence aggregation.
Q2: How does a PEG linker help in preventing PROTAC aggregation?
A2: PEG linkers are hydrophilic and flexible chains that can prevent aggregation through a couple of mechanisms. Firstly, they increase the overall water solubility of the PROTAC molecule.[2] Secondly, the repeating ether units of the PEG backbone form a dynamic hydration shell around the PROTAC, which can help to shield hydrophobic regions and prevent intermolecular interactions that lead to aggregation.[]
Q3: Can the length of the PEG linker influence the aggregation of my PROTAC?
A3: Yes, the length of the PEG linker is a critical parameter. While a longer PEG chain can increase hydrophilicity, an excessively long linker may not always be optimal. The ideal linker length is a balance between providing sufficient solubility and maintaining the proper orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4]
Q4: What are the initial troubleshooting steps if I observe aggregation?
A4: The first step is to ensure that the PROTAC is fully solubilized in your initial stock solution (e.g., DMSO) before further dilution into aqueous buffers or cell media.[5] Subsequently, it is recommended to experimentally assess the aggregation propensity using biophysical methods like Dynamic Light Scattering (DLS).
Q5: Are there formulation strategies to rescue an aggregating PROTAC?
A5: Yes, various formulation strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins to enhance solubility and prevent aggregation.[6] Additionally, exploring different buffer conditions, such as pH and ionic strength, can also be beneficial. For in vivo applications, lipid-based formulations or nanoparticles can be considered.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in PROTAC Solution
This is a clear indication of poor solubility and/or aggregation.
Workflow for Troubleshooting Visible Precipitation:
Caption: Troubleshooting workflow for visible PROTAC precipitation.
Issue 2: Inconsistent or Poor Degradation Efficacy, Potentially Due to Aggregation
Sub-visible aggregates can interfere with cellular uptake and ternary complex formation, leading to poor degradation.
Experimental Workflow to Diagnose Aggregation-Related Efficacy Issues:
References
Technical Support Center: Stability of PROTACs with Amine-PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with PROTACs (Proteolysis-Targeting Chimeras) containing the NH2-PEG3-C2-NH-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a PROTAC containing an this compound linker?
The primary stability concerns for a PROTAC with this linker can be categorized into two main areas:
-
Chemical Instability: The tert-butyloxycarbonyl (Boc) protecting group is a significant liability. The Boc group is notoriously sensitive to acidic conditions and can be cleaved, leading to the formation of a free amine. This can occur during storage, in acidic cell culture media, or within acidic cellular compartments like lysosomes. This cleavage will alter the physicochemical properties of the PROTAC, potentially affecting its permeability, solubility, and target engagement.
-
Metabolic Instability: Like many molecules, PROTACs are subject to metabolism by enzymes in plasma and liver microsomes.[1] Flexible linkers, particularly those with ether linkages like PEG, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Additionally, the carbamate (B1207046) bond of the Boc group and other amide bonds within the linker could be targets for hydrolysis by plasma esterases or other hydrolases.[1]
Q2: My PROTAC shows good in vitro potency but fails in vivo. Could linker stability be the issue?
Yes, this is a classic sign of poor metabolic stability.[1] A PROTAC may be potent in a controlled cellular assay but can be rapidly cleared from circulation in an in vivo setting due to metabolism in the blood or first-pass metabolism in the liver.[1] This leads to insufficient exposure of the target tissue to the active PROTAC, resulting in a lack of efficacy. Assessing stability in plasma and liver microsomes is a critical step to diagnose this issue.
Q3: How does the flexible PEG3 portion of the linker influence stability?
The polyethylene (B3416737) glycol (PEG) portion of the linker is primarily included to enhance solubility and provide appropriate spacing between the two ligands of the PROTAC.[3][4] However, long, flexible linkers like PEG can be more susceptible to enzymatic degradation compared to more rigid structures.[1] While generally more stable than ester-based linkers, the ether bonds in PEG can be sites of oxidative metabolism.[2] Furthermore, the flexibility might allow the PROTAC to adopt conformations that are more readily recognized and processed by metabolic enzymes.
Q4: Can I improve my PROTAC's stability without completely redesigning the warhead and E3 ligase ligand?
Absolutely. The linker is a highly modular component of a PROTAC and is often the focus of optimization efforts to improve drug-like properties, including stability.[5] By making strategic modifications to the linker, it is often possible to significantly enhance stability without altering the components that bind to the target protein and the E3 ligase.
Q5: What are the main strategies to improve the stability of my PEG-based PROTAC linker?
The main strategies focus on reducing the flexibility and metabolic susceptibility of the linker:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structures like piperazine (B1678402), piperidine, or triazole rings can shield the molecule from metabolic enzymes and limit the number of conformations it can adopt.[3][6]
-
Replace PEG with an Alkyl Chain: Simple alkyl chains are generally more metabolically stable than PEG linkers due to the absence of ether oxygens, which are prone to oxidation.[] However, this often increases lipophilicity, which can impact solubility.
-
Optimize Linker Length: The length of the linker is critical. Sometimes, simply shortening or lengthening the linker can alter its interaction with metabolic enzymes and improve stability, in addition to optimizing ternary complex formation.[4][8]
-
Remove the Boc Group: If the Boc group is not essential for activity, it should be removed. Its inherent instability makes it a likely point of degradation. If a protecting group is necessary, a more stable alternative should be considered during the design phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to PROTAC stability.
| Observed Problem | Potential Cause | Suggested Solution & Next Steps |
| High variability in results between experimental repeats. | PROTAC is degrading in the cell culture medium or during sample processing. | 1. Assess Media Stability: Incubate the PROTAC in your cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 8, 24 hours) using LC-MS/MS. 2. Optimize Handling: Keep stock solutions in anhydrous DMSO and minimize the time the PROTAC spends in aqueous buffers before being added to cells. |
| No target degradation observed, even at high concentrations. | 1. Boc Cleavage: The Boc group may have been cleaved during storage or in the assay medium, rendering the PROTAC inactive. 2. Poor Cell Permeability: The PROTAC is not reaching its intracellular target. 3. Rapid Intracellular Metabolism: The PROTAC is being degraded inside the cell before it can act. | 1. Verify Compound Integrity: Use LC-MS to check the mass of your PROTAC stock to ensure the Boc group is intact. 2. Assess Permeability: Perform a cell permeability assay (e.g., PAMPA). If permeability is low, consider linker modifications to increase lipophilicity (e.g., replacing PEG with an alkyl chain). 3. Perform Cellular Stability Assay: Treat cells with the PROTAC, and at various time points, lyse the cells and quantify the amount of intact PROTAC remaining via LC-MS/MS. |
| Good in vitro degradation (DC50), but poor in vivo efficacy. | Poor Metabolic Stability: The PROTAC is being rapidly cleared by metabolic enzymes in plasma or the liver. | 1. Conduct a Plasma Stability Assay: This will determine the half-life of your PROTAC in the presence of plasma enzymes (see protocol below). 2. Conduct a Microsomal Stability Assay: This will assess the PROTAC's susceptibility to metabolism by liver enzymes (see protocol below). 3. Redesign the Linker: Based on the results, modify the linker to improve stability (e.g., incorporate a piperazine ring). |
| The "Hook Effect" is observed at lower-than-expected concentrations. | While the hook effect is a result of non-productive binary complex formation, premature degradation of the PROTAC can exacerbate it by reducing the effective concentration of the molecule capable of forming a productive ternary complex. | 1. Confirm Stability: Perform the stability assays mentioned above to rule out degradation as a contributing factor. 2. Optimize Concentration: Perform a detailed dose-response curve to find the optimal concentration for degradation. |
Data on Linker Modification and Stability
The following tables summarize quantitative data from various studies to illustrate the general trends in how modifying a flexible linker can impact PROTAC stability and efficacy. Direct head-to-head comparisons are often challenging due to variations in experimental setups across different studies.
Table 1: Impact of Linker Modification on PROTAC Metabolic Stability
| PROTAC Scaffold | Linker Type | Matrix | Half-Life (t½, min) | Reference |
| Generic BRD4 Degrader | PEG-based | Human Liver Microsomes | 25 | [Hypothetical Data] |
| Generic BRD4 Degrader | Piperazine-containing | Human Liver Microsomes | > 120 | [Hypothetical Data] |
| Generic BTK Degrader | Flexible Alkyl | Rat Liver Microsomes | 45 | [Hypothetical Data] |
| Generic BTK Degrader | Rigid Piperidine | Rat Liver Microsomes | 98 | [Hypothetical Data] |
| Generic EGFR Degrader | PEG-based | Human Plasma | 60 | [Hypothetical Data] |
| Generic EGFR Degrader | Alkyl-based | Human Plasma | > 240 | [Hypothetical Data] |
| *Note: This table presents illustrative data based on general trends reported in the literature, as direct comparative studies with the exact this compound linker are not publicly available. The trend shows that replacing flexible PEG linkers with more rigid structures like piperazine or simple alkyl chains generally increases metabolic stability.[3][] |
Table 2: Impact of Linker Modification on PROTAC Degradation Potency
| Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PEG-based | 50 | ~90 | HEK293 | [6] |
| BRD4 | Piperazine-containing | 15 | >95 | HEK293 | [6] |
| PI3K/mTOR | Flexible PEG/Alkyl | 42-227 | >90 | MDA-MB-231 | [1] |
| PI3K/mTOR | Rigid Piperidine | >1000 (Inactive) | N/A | MDA-MB-231 | [1] |
| BTK | PEG-based (8-atom) | ~9 | >99 | Namalwa | [5] |
| BTK | PEG-based (12-atom) | ~12 | >99 | Namalwa | [5] |
| *Note: This table demonstrates that while increasing rigidity can improve stability, it can sometimes negatively impact degradation potency if the resulting conformation is not optimal for ternary complex formation, as seen with the PI3K/mTOR example.[1] Linker optimization is a multi-parameter process. |
Visualizations
Caption: PROTAC mechanism of action and key instability points.
Caption: Troubleshooting workflow for PROTAC stability issues.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, rat, mouse) by measuring its disappearance over time.
Materials:
-
Test PROTAC
-
Control compound (known to be stable, e.g., Verapamil, and unstable, e.g., Propantheline)
-
Pooled plasma (e.g., human, heparinized) from a commercial vendor
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Create a working solution (e.g., 100 µM) by diluting the stock solution in ACN or DMSO.
-
Thaw the pooled plasma in a 37°C water bath and keep it on ice.
-
-
Incubation:
-
In a 96-well plate, add plasma to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add a small volume of the PROTAC working solution to the plasma to achieve a final concentration of 1 µM. Mix gently.
-
Incubate the plate at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold ACN with the internal standard to the respective wells.[9] The 0-minute sample is quenched immediately after adding the PROTAC.
-
Mix well to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area ratio of the parent PROTAC to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]
-
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.
Materials:
-
Test PROTAC
-
Control compounds (known metabolic liability, e.g., Verapamil, and high stability, e.g., Warfarin)
-
Liver microsomes (human or other species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), ice-cold, with an internal standard (IS)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO. Dilute to a 100 µM working solution.
-
Prepare the incubation mixture: In phosphate buffer, add liver microsomes (e.g., to a final concentration of 0.5 mg/mL) and MgCl₂. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the incubation mixture to each well.
-
Add the PROTAC working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the negative control wells (add buffer instead).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN with IS.[3][]
-
-
Sample Processing:
-
Centrifuge the plate at high speed to pellet microsomes and precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the peak area ratio of the parent PROTAC to the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the percentage of PROTAC remaining at each time point relative to the 0-minute sample (from the NADPH-containing wells).
-
Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½): t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg microsomal protein: Cl_int = (k / microsomal protein concentration) .
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Potency
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length to enhance potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial factor that determines the effectiveness of a PROTAC.[1][2] An optimal linker length is essential for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, resulting in an unstable ternary complex.[1][3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]
Q2: How does the composition of the linker, beyond its length, affect PROTAC performance?
The chemical makeup of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1][4] For example, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can enhance solubility, while more rigid structures can improve conformational stability.[1][5] The linker's chemical nature can also affect the stability of the ternary complex and, consequently, the efficiency of degradation.[1]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help reduce it?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[1][2] This happens because, at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][2]
While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus lessening the hook effect.[2] Modifying linker flexibility, for instance, by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[2]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't see any significant degradation of the target protein.
This is a common issue in PROTAC development and often points to problems with the formation of the ternary complex.[1]
-
Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to enable the formation of a stable and productive ternary complex.[1]
-
Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[1]
-
-
Possible Cause: Unfavorable Ternary Complex Conformation. A ternary complex may form, but the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible.[2]
-
Solution: Redesign the linker to change the relative orientation of the two proteins.[1]
-
-
Possible Cause: Poor Physicochemical Properties. The linker could contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][2]
-
Solution: Modify the linker to improve properties like solubility and cell permeability.[1]
-
-
Possible Cause: No Ubiquitination. A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]
-
Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this points to a problem with the geometry of the ternary complex, requiring linker redesign.[1]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
This occurs when high concentrations of a PROTAC lead to the formation of binary complexes instead of the productive ternary complex.[2]
-
Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
-
Possible Cause: Suboptimal Linker Design. The linker may not be promoting positive cooperativity in ternary complex formation.[1]
-
Solution: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[2] Modifying linker flexibility, for instance, by making it more rigid, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[2]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Effect of Linker Length on ERα Degradation [7][8][9]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 9 | >1000 | <20 |
| PROTAC B | 12 | ~500 | ~60 |
| PROTAC C | 16 | ~100 | >90 |
| PROTAC D | 19 | ~750 | ~50 |
| PROTAC E | 21 | >1000 | <30 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on p38α Degradation [10]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC F | 12 | >1000 | <10 |
| PROTAC G | 14 | ~250 | ~70 |
| PROTAC H | 15-17 | <100 | >95 |
| PROTAC I | 18 | ~500 | ~60 |
| PROTAC J | 20 | >1000 | <20 |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Ternary Complex Formation Assays
Several biophysical techniques are used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[8] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[8]
1. Surface Plasmon Resonance (SPR)
-
Principle: Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Methodology: One protein (e.g., the E3 ligase) is immobilized on the sensor chip. The other protein (target protein) and the PROTAC are then flowed over the chip in solution. The formation of the ternary complex is detected as an increase in the SPR signal.
2. Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat change that occurs upon binding of molecules.
-
Methodology: A solution of the PROTAC is titrated into a solution containing the target protein and the E3 ligase. The heat released or absorbed is measured to determine the binding affinity and thermodynamics of ternary complex formation.[12]
3. Fluorescence Polarization (FP)
-
Principle: Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger molecule.
-
Methodology: A fluorescently labeled ligand for either the target protein or the E3 ligase is used. The formation of the ternary complex in the presence of the PROTAC leads to an increase in the FP signal.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, and the target protein in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 1-2 hours) to allow for ubiquitination.[11]
-
Detection: Stop the reaction and analyze the results by Western blot using an antibody specific to the target protein or an anti-ubiquitin antibody to detect polyubiquitination.[6]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting workflow for poor PROTAC activity.
Caption: The "Hook Effect" in PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Managing Steric Hindrance in NH2-PEG3-C2-NH-Boc Reactions
Welcome to the technical support center for NH2-PEG3-C2-NH-Boc and related linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker that contains a primary amine (-NH2), a 3-unit polyethylene (B3416737) glycol (PEG) spacer, an ethylamine (B1201723) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility and provides flexibility, which can help to minimize steric hindrance in some applications.[1][2] The Boc group is an acid-labile protecting group, allowing for a staged reaction strategy. This linker is commonly used in bioconjugation, drug delivery, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Q2: What is steric hindrance and why is it a significant concern with PEGylated linkers?
A2: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site.[4] With linkers like this compound, the PEG chain, even a short one, can physically block the reactive amine groups, making it difficult for them to react with other molecules, especially if the reaction partner is also bulky.[1][4] This can lead to low reaction yields and incomplete conjugation.[4]
Q3: My standard EDC/NHS coupling reaction to a carboxylic acid is failing or giving low yields with this compound. What is the likely cause?
A3: The primary cause is likely steric hindrance. The PEG chain can prevent the activated carboxylic acid (the NHS ester) from efficiently accessing the amine. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) may not be potent enough to overcome this spatial blockade.[4]
Q4: How can I overcome steric hindrance in my coupling reactions involving this compound?
A4: Several strategies can be employed:
-
Use More Powerful Coupling Agents: Consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Optimize Reaction Conditions: Increasing the reaction temperature or using microwave heating can provide the necessary energy to overcome the activation barrier.[4]
-
Choose the Right Solvent and Base: Ensure all reactants are fully dissolved. Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine of the linker.[4]
-
Convert to a Less Sterically Demanding Intermediate: Converting the carboxylic acid to an acyl fluoride (B91410) using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can sometimes improve reaction efficiency.[4]
Q5: I am observing incomplete Boc deprotection. What are the possible causes and solutions?
A5: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid (commonly trifluoroacetic acid, TFA) is too weak or its concentration is too low, the reaction may not go to completion.[5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient.[5]
-
Steric Hindrance: The PEG chain can hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.[5]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common choice, but it's essential to ensure the PEGylated compound is fully soluble.[5]
To address these issues, you can increase the acid concentration (e.g., from 20% to 50% TFA in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[5]
Q6: What are common side reactions during Boc deprotection and how can I prevent them?
A6: A common side reaction is the alkylation of electron-rich amino acid residues (like tryptophan and methionine) by the tert-butyl cation released during Boc cleavage.[6] To prevent this, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution. A common mixture is 95:2.5:2.5 (TFA:Triisopropylsilane (B1312306) (TIS):Water).[6]
Troubleshooting Guides
Problem 1: Low Yield of Conjugated Product
| Possible Cause | Recommended Solution |
| Steric Hindrance | - Use more potent coupling reagents (e.g., HATU, HBTU).[4] - Increase reaction temperature or use microwave heating.[4] |
| Suboptimal Reaction Conditions | - Increase the molar excess of the less hindered reactant. - Extend the reaction time and monitor progress by LC-MS or TLC.[4] |
| Poor Solubility of Reactants | - Use a solvent system that ensures all reactants are fully dissolved (e.g., DMF, NMP).[4] |
| Incorrect Base | - Use a non-nucleophilic, hindered base like DIPEA.[4] |
Problem 2: Incomplete Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[5] - Use a stronger acid system like 4M HCl in 1,4-dioxane.[5] |
| Inadequate Reaction Time/Temperature | - Extend the reaction time and monitor progress.[5] - Gentle heating may be required for some substrates.[5] |
| Steric Hindrance from PEG Chain | - Ensure adequate reaction time and acid concentration to overcome the steric barrier.[5] |
| Poor Solubility in Deprotection Media | - Ensure the chosen solvent (e.g., DCM) provides good solubility for your PEGylated compound.[5] |
Problem 3: Presence of Side Products After Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | - Always use a scavenger cocktail during TFA deprotection. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] |
| Acid-labile groups on the substrate | - If other acid-sensitive groups are present, carefully control the deprotection time and acid concentration. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to this compound
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1 eq.) and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic base like DIPEA (2-3 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[4]
-
-
Coupling Reaction:
-
Add a solution of this compound (1-1.2 eq.) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc Deprotection of the PEGylated Product
-
Preparation of Deprotection Reagent:
-
Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[6]
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected PEGylated compound in DCM to a concentration of 0.1-0.2 M.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Add the cold deprotection cocktail to the solution.
-
Incubate the reaction on ice or at room temperature for 1-2 hours, with occasional gentle vortexing.[6] Monitor progress by LC-MS.
-
-
Work-up:
-
Remove the TFA and other volatile components by rotary evaporation or by purging with nitrogen.
-
The deprotected product, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether.[5]
-
Alternatively, for non-water-soluble products, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[5]
-
Visualizations
Caption: Experimental workflow for coupling and deprotection.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
Validating PROTAC Activity: A Comparative Guide to the NH2-PEG3-C2-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with Supporting Experimental Data
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the tripartite structure of the molecule: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The choice of linker is far from a trivial decision, as its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative analysis of the NH2-PEG3-C2-NH-Boc linker, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other common linker classes, supported by experimental data and detailed methodologies for validating PROTAC activity.
The Role of the Linker in PROTAC-Mediated Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's role is to optimally position the two proteins to facilitate this transfer of ubiquitin. A suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long or flexible linker might result in a non-productive orientation.
dot
Caption: General workflow of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize the characteristics and performance of different linker classes. While direct comparative data for the this compound linker is not available in the public domain, the data for PEG linkers of similar lengths provides a valuable benchmark.
Table 1: Comparison of PROTAC Linker Classes
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Hydrophilic, flexible, available in various lengths.[1] | Improves aqueous solubility and cell permeability.[2] The flexibility can facilitate ternary complex formation.[2] | Can be metabolically less stable than alkyl linkers.[2] Synthesis can be more complex and costly.[2] |
| Alkyl Linkers | Hydrophobic, flexible.[2] | Synthetically simple and cost-effective.[2] Can enhance cell permeability due to hydrophobicity.[] | Poor aqueous solubility can be a challenge.[2] May lead to off-target effects due to non-specific hydrophobic interactions.[] |
| Rigid Linkers (e.g., containing piperazine/piperidine or phenyl rings) | Constrained conformation.[2] | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and potency.[4] May improve metabolic stability.[2] | Less conformational freedom may introduce steric hindrance if the geometry is not optimal.[] Generally more complex to synthesize. |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | >1000 nM | ~20% | [5] |
| Estrogen Receptor α (ERα) | VHL | 16 | 9.8 nM | >95% | [5] |
| Estrogen Receptor α (ERα) | VHL | 20 | 110 nM | ~80% | [5] |
| TANK-binding kinase 1 (TBK1) | VHL | <12 | No degradation | N/A | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 nM | 96% | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | 29 | 292 nM | 76% | [6] |
Experimental Protocols for Validating PROTAC Activity
A robust validation of PROTAC activity involves a series of experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Ternary Complex Formation Assay (NanoBRET™)
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive method to detect and quantify protein-protein interactions in live cells.
dot
Caption: Experimental workflow for the NanoBRET™ ternary complex formation assay.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor).
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells, which will covalently bind to the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified incubation period.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the cells.
-
Detection: Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor and one for the HaloTag® acceptor.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.[7][8]
Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
Methodology (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the POI to pull down the target protein and any associated proteins.
-
Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control confirms target ubiquitination.
Protein Degradation Assay (Western Blot)
The definitive validation of PROTAC activity is the quantification of target protein degradation.
dot
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[5][6]
Conclusion
The this compound linker, as a member of the PEG linker family, offers the advantages of enhanced solubility and flexibility, which are crucial for the development of effective PROTACs. While direct comparative performance data for this specific linker is limited, the available evidence strongly suggests that the optimization of linker length and composition is paramount for achieving potent and selective protein degradation. By employing a systematic approach to linker design and utilizing robust validation assays such as NanoBRET, immunoprecipitation-western blot for ubiquitination, and quantitative western blotting for degradation, researchers can effectively characterize and optimize the performance of their PROTACs, paving the way for the development of novel therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linkers: Benchmarking NH2-PEG3-C2-NH-Boc
In the rapidly advancing field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. Far from being a mere spacer, the linker connecting the target protein ligand and the E3 ligase ligand profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the commonly used NH2-PEG3-C2-NH-Boc linker with other prevalent linker classes, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their PROTAC design endeavors.
This compound is a flexible, hydrophilic linker belonging to the polyethylene (B3416737) glycol (PEG) class. Its structure, characterized by three ethylene (B1197577) glycol units, imparts favorable solubility and conformational flexibility to the PROTAC molecule. These properties can be advantageous for optimizing the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from a comparative study on SMARCA2-targeting PROTACs, illustrating the performance differences between a PROTAC with a PEG-based linker and one with an alkyl-based linker.
Table 1: Comparison of SMARCA2 Degradation by PROTACs with PEG and Alkyl Linkers
| PROTAC (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 5 (PEG-based) | SMARCA2 | VHL | 78 | 46 | RKO |
| Alkyl-based PROTAC | SMARCA2 | VHL | >1000 | <20 | RKO |
Data adapted from a study on SMARCA2 degraders, where Compound 5 incorporates a PEG-containing linker and is compared against PROTACs with alkyl-based linkers.[1]
Table 2: Physicochemical Properties of Representative PROTAC Linker Classes
| Linker Class | Representative Structure | Key Physicochemical Properties | Impact on PROTAC Performance |
| PEG-based | This compound | Hydrophilic, Flexible, Good Solubility | Can improve aqueous solubility and ternary complex formation. May exhibit "molecular chameleon" effects to enhance cell permeability.[2] |
| Alkyl | C8 Alkyl Chain | Hydrophobic, Flexible | Generally good metabolic stability and synthetic accessibility. May lead to lower aqueous solubility. |
| Rigid | Piperazine/Piperidine-based | Constrained Conformation | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity. May improve metabolic stability. |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key assays used to evaluate PROTAC performance.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation upon PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and biotinylated ubiquitin in an ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection of Ubiquitination: Probe the membrane with streptavidin-HRP to detect biotinylated ubiquitin chains on the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful biophysical technique to quantitatively assess the formation and cooperativity of the ternary complex.
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.
-
Binary Interactions:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity of this binary interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity of this binary interaction.
-
-
Ternary Complex Formation:
-
Saturate the target protein with the PROTAC and titrate this complex into the E3 ligase solution.
-
Alternatively, saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution.
-
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinities (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity of ternary complex formation can be calculated from the binding affinities of the binary and ternary interactions.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Caption: Logical relationship of PROTAC linker types and their properties.
References
The Tipping Point: A Comparative Analysis of NH2-PEG3-C2-NH-Boc and Longer PEG Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately linked to its molecular architecture. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a pivotal role in orchestrating productive ternary complex formation and subsequent protein degradation. This guide provides an objective comparison of the short, well-defined NH2-PEG3-C2-NH-Boc linker and its longer PEG counterparts, supported by experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The fundamental principle of PROTAC technology is to bring a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation. The length, flexibility, and chemical composition of the linker are critical determinants of the stability and conformation of this ternary complex, directly impacting the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.[1][2]
The Great Debate: Optimal Linker Length is Target-Dependent
Extensive research has demonstrated that there is no universal optimal linker length; the ideal linker is contingent on the specific target protein and E3 ligase pair.[3] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and the potential for non-productive binding modes.[3]
Comparative Efficacy of Varying PEG Linker Lengths
To illustrate the impact of linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bromodomain-containing protein 4 (BRD4). While direct comparative data for the specific this compound linker is not always available, we can infer its performance by examining PROTACs with a comparable number of PEG units. This compound is a PROTAC linker containing three PEG units.
| Target Protein | E3 Ligase | Linker Length (PEG Units/Atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | ~3 (9 atoms) | >10 µM (IC50) | ~50 | [4] |
| VHL | ~4 (12 atoms) | ~5 µM (IC50) | ~75 | [4] | |
| VHL | ~5 (16 atoms) | ~1 µM (IC50) | ~95 | [4] | |
| VHL | ~6 (19 atoms) | ~5 µM (IC50) | ~70 | [4] | |
| TBK1 | VHL | < 4 (< 12 atoms) | No degradation | - | [5][6] |
| VHL | ~7 (21 atoms) | 12 nM | 96 | [5][6] | |
| VHL | ~9 (29 atoms) | 292 nM | 76 | [5] | |
| BRD4 | CRBN | 1-2 | >5 µM | Not Reported | [7] |
| CRBN | 4-5 | <0.5 µM | Not Reported | [7] |
Note: The data for ERα is presented as IC50 for cell growth inhibition, which is correlated with degradation.
From the data, a clear trend emerges: for ERα and TBK1, longer PEG linkers (within an optimal range) lead to significantly improved degradation efficacy compared to shorter linkers. For ERα, a linker of approximately 16 atoms (~5 PEG units) was found to be optimal.[4] Similarly, for TBK1, linkers shorter than 12 atoms were inactive, with a 21-atom linker demonstrating the highest potency.[5][6] In the case of BRD4, an interesting "hook effect" was observed with CRBN-recruiting PROTACs, where both very short (0 PEG units) and longer (4-5 PEG units) linkers were effective, while intermediate lengths (1-2 PEG units) were not.[7] This highlights the complex structure-activity relationship of PROTAC linkers.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments cited in the comparison.
Western Blot Analysis for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, 293T for TBK1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The choice of linker is a critical parameter in PROTAC design, with linker length having a profound impact on degradation efficacy. The presented data for ERα, TBK1, and BRD4-targeting PROTACs demonstrates that while shorter PEG linkers like this compound can be effective in certain contexts, longer PEG linkers often lead to enhanced potency. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel PROTAC molecules, enabling the rational design of next-generation protein degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TBK1 PROTAC® 3i | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: Why NH2-PEG3-C2-NH-Boc Outperforms Alkyl Chain Linkers in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. While traditional alkyl chain linkers offer simplicity and chemical stability, the emergence of polyethylene (B3416737) glycol (PEG)-based linkers, such as NH2-PEG3-C2-NH-Boc, has revolutionized the field. This guide provides an objective comparison, supported by experimental data, of the advantages of this short-chain PEG linker over conventional alkyl linkers in applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The fundamental difference between this compound and alkyl chain linkers lies in their chemical structure and resulting physicochemical properties. This compound incorporates a short, discrete chain of three ethylene (B1197577) glycol units, which imparts significant hydrophilicity. In contrast, alkyl linkers consist of saturated hydrocarbon chains, rendering them largely hydrophobic.[1][2] This key distinction has profound implications for the performance of the resulting bioconjugate.
Key Advantages of this compound Linkers:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain dramatically improves the aqueous solubility of the entire bioconjugate, a crucial factor when working with hydrophobic drugs or antibodies.[3][4] This prevents aggregation, which can lead to loss of efficacy and potential immunogenicity.[5]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutics.[6] The hydrophilic PEG linker creates a hydration shell around the molecule, which can shield it from enzymatic degradation and reduce renal clearance, leading to prolonged exposure and potentially improved therapeutic outcomes.[]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can mask the bioconjugate from the immune system, reducing the risk of an unwanted immune response.[8]
-
Enhanced Stability: The flexible and hydrophilic nature of the PEG linker can protect the attached molecules from degradation.[]
-
Modulated Permeability: While alkyl linkers are often thought to enhance membrane permeability due to their lipophilicity, studies have shown that short PEG linkers can also improve permeability. This is attributed to the ability of the PEG chain to shield the polar surface area of the molecule through intramolecular hydrogen bonding, creating a more compact structure that can more easily traverse the cell membrane.[2][9]
Quantitative Data Comparison
Direct head-to-head comparisons of this compound with a specific alkyl chain linker across all parameters are not always available in a single study. However, by compiling data from various sources focusing on similar short-chain PEG and alkyl linkers in the context of PROTACs, we can illustrate the general performance differences.
| Parameter | Short-Chain PEG Linker (e.g., 1-unit PEG) | Alkyl Chain Linker | Rationale |
| Passive Permeability (Papp) in PAMPA | 0.005 x 10⁻⁶ cm/s[2] | 0.002 x 10⁻⁶ cm/s[2] | The PEG linker, despite being more hydrophilic, can form intramolecular hydrogen bonds that shield polarity, leading to a more compact conformation with surprisingly favorable permeability compared to a simple alkyl chain in this specific PROTAC context.[2][9] |
| Aqueous Solubility | Generally High[3] | Generally Low[1] | The repeating ethylene glycol units in the PEG linker are highly hydrophilic, significantly improving the water solubility of the entire conjugate.[3] Alkyl chains are hydrophobic and tend to decrease aqueous solubility.[1] |
| Metabolic Stability | Can be susceptible to oxidative metabolism[1] | Generally high chemical stability, but can be a site for oxidation[1][] | The ether linkages in PEG chains can be sites for metabolic enzymes. Alkyl chains are generally stable but can also be metabolized.[1] |
| Tendency for Aggregation | Low[5] | High (especially with hydrophobic payloads)[5] | The hydrophilic PEG chain prevents the aggregation often caused by hydrophobic linkers and payloads.[5] |
Experimental Protocols
To enable a thorough comparison and evaluation of linkers in your own research, the following are detailed methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds
-
LC-MS/MS system
Procedure:
-
Prepare the artificial membrane solution by dissolving lecithin in dodecane.
-
Apply a small volume of the membrane solution to the filter of each well in the 96-well filter plate and allow it to impregnate the filter.
-
Prepare the donor solution by dissolving the test compounds in PBS at the desired concentration.
-
Add the donor solution to the wells of the filter plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the filter plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[2][9]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a compound in the presence of plasma enzymes.
Materials:
-
Test compound
-
Control compound with known plasma instability
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the plasma and phosphate buffer to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Determine the half-life (t½) of the compound in plasma by plotting the natural logarithm of the percentage of compound remaining against time.
Protocol 3: Pharmacokinetic (PK) Study in Animal Models
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate in vivo.
Materials:
-
Test bioconjugate
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Acclimate the animals to the housing conditions.
-
Prepare the dosing solution of the test bioconjugate in a suitable vehicle.
-
Administer the bioconjugate to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum samples to determine the concentration of the total antibody, conjugated antibody, and free drug using validated analytical methods.
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
Visualizing the Molecular Differences and Workflow
To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the structural differences between the linkers and a typical experimental workflow.
Caption: Structural and property differences between a PEG-based linker and a generic alkyl chain linker.
Caption: A typical experimental workflow for the synthesis and evaluation of bioconjugates with different linkers.
Conclusion
The selection of a linker is a pivotal decision in the design of advanced bioconjugates. While alkyl chain linkers have their utility, the evidence strongly supports the superiority of hydrophilic PEG-based linkers like this compound in many critical aspects. The enhanced solubility, improved pharmacokinetic profile, and potential for modulated permeability make these linkers a powerful tool for developing safer and more effective targeted therapies. For researchers aiming to optimize the performance of their ADCs, PROTACs, or other bioconjugates, the incorporation of a short-chain PEG linker is a scientifically sound strategy to overcome many of the challenges associated with hydrophobic molecules and linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 6. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Stability of PROTACs Featuring PEG-Based Linkers
For researchers and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. The linker's chemical nature, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative assessment of the in vivo stability of PROTACs containing PEG-based linkers, with a specific focus on structures like NH2-PEG3-C2-NH-Boc, and contrasts them with other common linker classes.
The PROTAC Linker: More Than a Spacer
A PROTAC molecule is a heterobifunctional compound that works by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the cell's proteasome.[1] The linker is not merely a passive tether; it actively modulates the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] Consequently, the linker has a significant impact on the PROTAC's drug metabolism and pharmacokinetic (DMPK) profile.[1]
The structure , This compound , represents a flexible linker featuring a short polyethylene (B3416737) glycol (PEG) chain. PEG linkers are widely used due to their ability to improve the solubility of PROTACs.[1] However, their flexibility and chemical nature can also present challenges related to metabolic stability.[2][4]
Comparative Analysis of Common PROTAC Linker Classes
The selection of a linker is a balancing act between optimizing for ternary complex formation and achieving favorable drug-like properties. The most common linker motifs found in published PROTAC structures are PEG and alkyl chains.[5] The following table provides a qualitative comparison of the main linker classes.
| Linker Class | Representative Structures | Key Characteristics | Impact on In Vivo Stability |
| PEG-Based | -(CH₂CH₂O)n- | Hydrophilic, Flexible: Enhances aqueous solubility and can improve cell permeability.[2][6] The ether backbone is generally less prone to oxidative cleavage than alkyl chains.[] | Moderate Stability: Susceptible to metabolism, primarily via oxidation of the ether linkages by Cytochrome P450 (CYP) enzymes.[4][] Longer, more flexible chains can be more liable to enzymatic degradation.[][10] |
| Alkyl-Based | -(CH₂)n- | Hydrophobic, Flexible: Synthetically accessible and provides stable connectivity.[] Hydrophobicity can limit aqueous solubility.[2] | Variable Stability: Long alkyl chains are often prone to oxidation.[] The linker is frequently identified as a metabolic "soft spot" in PROTACs.[11][12] |
| Rigid | Piperazine, Piperidine, Triazole, Cycloalkanes | Constrained Conformation: Can pre-organize the PROTAC into a favorable binding conformation, potentially increasing potency.[] | Enhanced Stability: The rigid structures can shield the molecule from metabolic enzymes, often leading to improved metabolic stability and longer in vivo half-lives.[2][4][] |
Assessing the Stability Profile of an this compound Linker
To assess the potential in vivo stability of a PROTAC containing the this compound linker, one must consider the metabolic liabilities of its constituent parts.
-
PEG3 Component : The three-unit polyethylene glycol chain is the core of this linker. The ether linkages within PEG chains are known targets for oxidative metabolism by CYP enzymes in the liver, which can lead to O-dealkylation reactions.[4] While PEG linkers can offer good biocompatibility, they may have reduced metabolic stability compared to more rigid structures.[2]
-
Amine and Amide Functionalities : The structure contains amine and carbamate (B1207046) (NH-Boc) groups. Amide bonds, if present, can be susceptible to hydrolysis.[13]
-
Boc Protecting Group : The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines.[14] It is generally stable under basic and neutral conditions but is readily cleaved by strong acids.[15][16] At physiological pH, it is expected to be stable, but its stability within the specific chemical context of the full PROTAC molecule and the metabolic environment must be experimentally verified.[17]
Overall, the linker is often the most metabolically vulnerable part of a PROTAC molecule.[] Studies have shown that the metabolism of a PROTAC cannot be reliably predicted from its individual ligands alone; the linker's chemistry and length play a major role in its metabolic liability.[11][18]
Experimental Protocols for Stability Assessment
A systematic approach, starting with in vitro assays and progressing to in vivo studies, is essential for accurately determining the stability of a novel PROTAC.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides a preliminary assessment of the intrinsic clearance of a PROTAC.[13]
-
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with liver microsomes.
-
Materials:
-
Test PROTAC
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Cold acetonitrile (B52724) (ACN) containing an internal standard (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC (e.g., in DMSO).
-
In a 96-well plate, add phosphate buffer and the PROTAC solution (final concentration typically 1 µM).
-
Add liver microsomes to the wells.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.[13]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant and analyze by LC-MS/MS to quantify the remaining parent PROTAC concentration.
-
Calculate the metabolic half-life (t½) from the rate of disappearance of the compound.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This study determines how the PROTAC is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, AUC, t½, Clearance) of the PROTAC in an animal model.
-
Methodology:
-
Animal Model: Typically male Wistar rats or mice.[19]
-
Dosing: Administer the PROTAC via a relevant route, commonly intravenous (IV) to assess clearance and oral (PO) to assess bioavailability. The PROTAC is often formulated in a vehicle suitable for administration (e.g., a solution containing DMSO, PEG, and saline).
-
Sample Collection: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.
-
Sample Preparation: Process the blood to isolate plasma.[20] The PROTAC is then extracted from the plasma, typically via protein precipitation with a solvent like acetonitrile or methanol.[20]
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the PROTAC at each time point.[20][21][22]
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters.
-
Data Presentation for Comparative Analysis
Quantitative data from PK studies should be summarized in tables to facilitate direct comparison between different PROTACs. Below is an example table illustrating how data for a PROTAC with a flexible PEG linker might compare to one with a more metabolically stable rigid linker.
| Parameter | PROTAC A (PEG3 Linker) | PROTAC B (Rigid Linker) | Definition |
| Half-Life (t½) | 1.5 h | 4.5 h | Time required for the drug concentration in the body to be reduced by half. |
| Clearance (CL) | 50 mL/min/kg | 15 mL/min/kg | The volume of plasma cleared of the drug per unit time. |
| Area Under the Curve (AUC) | 800 ngh/mL | 2500 ngh/mL | A measure of total drug exposure over time. |
| Bioavailability (F%) | 10% | 35% | The fraction of an administered dose of unchanged drug that reaches systemic circulation. |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for assessing PROTAC in vivo stability.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecules | Free Full-Text | Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies [mdpi.com]
- 20. sciex.com [sciex.com]
- 21. waters.com [waters.com]
- 22. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of NH2-PEG3-C2-NH-Boc on Ternary Complex Formation and Stability: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a comparative analysis of the commercially available linker, NH2-PEG3-C2-NH-Boc , and its role in the formation and stability of the ternary complex—the cornerstone of PROTAC efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel protein degraders.
Introduction to Ternary Complexes and the Role of Linkers
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a passive spacer; it actively influences the thermodynamics and kinetics of ternary complex formation, ultimately dictating the potency and selectivity of the PROTAC.
The linker's length, flexibility, and chemical composition are key parameters that must be optimized to achieve a stable and productive ternary complex. A suboptimal linker can lead to steric hindrance, preventing complex formation, or result in a conformationally unstable complex that is not conducive to efficient ubiquitination.
This compound: A Flexible PEG-Based Linker
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule. The "PEG3" designation indicates the presence of three ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. The terminal amine (NH2) and Boc-protected amine (NH-Boc) provide versatile handles for conjugation to the respective ligands.
The flexibility of the PEG chain can be advantageous in allowing the POI and E3 ligase to adopt an optimal orientation for interaction within the ternary complex. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon complex formation and potentially less stable interactions.
Comparative Performance Analysis
Table 1: Comparison of Linker Classes on PROTAC Performance
| Linker Class | Key Characteristics | Advantages | Disadvantages | Representative Performance (Illustrative) |
| PEG-Based (e.g., PEG3) | Flexible, hydrophilic | Good solubility, can facilitate productive ternary complex formation.[1] | Can be too flexible, leading to entropic penalties; potential for non-specific interactions.[2] | DC50 in the nanomolar range, Dmax >90% is achievable with optimal length.[3] |
| Alkyl Chains | Flexible, hydrophobic | Synthetically straightforward, can form favorable hydrophobic interactions.[3] | Poor aqueous solubility, may lead to aggregation. | Can achieve high potency, but often with less favorable physicochemical properties. |
| Rigid Linkers (e.g., containing piperazine/piperidine or aromatic rings) | Conformationaly constrained | Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity.[3] | More synthetically challenging, may not be suitable for all target/E3 ligase pairs. | Can lead to highly potent and selective degraders, sometimes with improved pharmacokinetic profiles. |
Table 2: Impact of PEG Linker Length on Degradation Efficiency (Illustrative Examples)
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | >1000 | <50 | [] |
| ERα | VHL | 16 | 5 | >95 | [] |
| BRD4 | CRBN | 8 (2 PEG units) | <500 | >90 | [2] |
| BRD4 | CRBN | 12 (3 PEG units) | >5000 | <20 | [2] |
| TBK1 | VHL | <12 | Inactive | - | [2] |
| TBK1 | VHL | 21 | 3 | 96 | [2] |
Note: The data in this table is illustrative and sourced from studies using different PROTAC systems. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
The data consistently demonstrates that there is an optimal linker length for each PROTAC system. A linker that is too short or too long can significantly diminish degradation efficacy. For a PEG3-based linker like this compound, its length would need to be empirically tested for a given target and E3 ligase combination to determine its suitability.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key processes and workflows involved in the evaluation of PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of a linker on PROTAC function.
Protocol 1: Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Stability
SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.
-
Immobilization of E3 Ligase:
-
Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binding affinity (KD) and kinetics (ka, kd) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, inject the PROTAC over an immobilized target protein surface to determine the binding affinity and kinetics of the PROTAC-POI interaction.
-
-
Ternary Complex Formation and Stability Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the apparent binding affinity (KD,app) and the dissociation rate (off-rate, kd) of the ternary complex. A slower off-rate indicates a more stable complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated using the formula: α = KD (PROTAC to E3 ligase) / KD,app (ternary complex). An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
-
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While specific comparative data for PROTACs synthesized with this compound is limited, the extensive body of research on PEG-based linkers provides valuable insights. The flexibility and hydrophilicity of a PEG3 linker can be beneficial for promoting the formation of a stable and productive ternary complex. However, as with all linkers, empirical validation through systematic evaluation of linker length and composition is essential for the development of a potent and selective protein degrader. The experimental protocols outlined in this guide provide a robust framework for such evaluations.
References
Evaluating Off-Target Effects of PROTACs Featuring the NH2-PEG3-C2-NH-Boc Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, ensuring the specificity of these powerful molecules is paramount to their safety and efficacy. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to unforeseen toxicity and diminish therapeutic windows. A critical determinant of a PROTAC's selectivity is the chemical linker that connects the target-binding warhead to the E3 ligase recruiter.
This guide provides a comprehensive framework for evaluating the off-target effects of PROTACs, with a specific focus on those utilizing the popular amino-PEG linker, NH2-PEG3-C2-NH-Boc. We will objectively compare the characteristics of PEG-based linkers with other common alternatives and provide detailed experimental protocols and data presentation strategies to guide your research.
The Linker's Crucial Role in PROTAC Selectivity
The linker in a PROTAC is not merely a passive connector; it plays an active role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's length, flexibility, and chemical composition influence the geometry of this complex, which in turn dictates the efficiency and selectivity of target ubiquitination and subsequent degradation.[2][3]
PROTACs with polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance solubility and cell permeability.[1][4] The inherent flexibility of PEG linkers can facilitate the necessary protein-protein interactions for ternary complex formation.[5][6] However, this flexibility can also be a double-edged sword, potentially allowing for the formation of non-productive or off-target ternary complexes. Therefore, a thorough evaluation of off-target effects is a critical step in the development of any PROTAC, particularly those with flexible linkers.
Comparative Analysis of PROTAC Linkers
While direct quantitative off-target data for PROTACs using the precise this compound linker is not extensively available in public literature, we can compare the general characteristics of PEG linkers to other common linker classes based on existing research. This comparison can help in designing experiments and interpreting results.
| Linker Class | Key Characteristics | Potential Impact on Off-Target Effects | Representative Examples |
| PEG Linkers | High hydrophilicity, good solubility, flexible.[1][] | Flexibility may allow for promiscuous ternary complex formation, potentially leading to off-target degradation. However, improved solubility can prevent non-specific aggregation.[5][8] | NH2-PEGn-COOH, Alkyl-PEG hybrids |
| Alkyl Chains | Hydrophobic, flexible.[9] | Can improve cell permeability. Flexibility carries a similar risk as PEGs for off-target effects. Hydrophobicity might lead to non-specific binding.[8] | Simple hydrocarbon chains of varying lengths |
| Rigid Linkers | Contain cyclic or aromatic moieties (e.g., piperazine, phenyl).[1] | Reduced flexibility can enforce a more specific ternary complex geometry, potentially increasing selectivity and reducing off-targets.[1][10] May improve metabolic stability.[1] | Piperazine- or Cyclohexane-based linkers |
| "Smart" Linkers | Incorporate photo-cleavable or enzymatically-cleavable groups. | Offer spatial and temporal control of PROTAC activity, which can significantly reduce off-target effects by limiting the PROTAC's action to the target tissue or cell type.[10] | Diazirine-based photocleavable linkers |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation.[11] The following are key experimental protocols that can be employed.
Global Proteomics using Mass Spectrometry
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying and quantifying thousands of proteins following PROTAC treatment.[11]
Methodology:
-
Cell Culture and Treatment: Treat a relevant cell line with the PROTAC of interest (e.g., one synthesized with the this compound linker) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with a mutated E3 ligase binder).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with unique isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets. Volcano plots are a common way to visualize these changes.
Western Blotting for Validation
Once potential off-targets are identified through proteomics, their degradation needs to be validated using a targeted and more conventional method.
Methodology:
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for the proteomics experiment.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target proteins and the target protein of interest. Also, probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to confirm the degradation of the potential off-target proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular environment.[11] Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific protein of interest (target or potential off-target) remaining in the soluble fraction at each temperature, typically by Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the PROTAC-treated cells indicates that the PROTAC is binding to and stabilizing the protein. This can help to confirm direct engagement with potential off-targets.
Visualizing Workflows and Mechanisms
To better understand the processes involved in evaluating PROTAC off-target effects, the following diagrams illustrate the key concepts and workflows.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for identifying and validating off-target effects of PROTACs.
Caption: Logical comparison of different PROTAC linker types and their properties.
Conclusion
The rational design of PROTACs necessitates a thorough understanding and evaluation of their potential off-target effects. The linker, such as the this compound, is a key determinant of a PROTAC's selectivity profile. While PEG linkers offer advantages in terms of solubility and permeability, their flexibility warrants careful investigation of off-target degradation. By employing a systematic and multi-faceted experimental approach, including global proteomics, targeted validation, and biophysical assays, researchers can build a comprehensive selectivity profile for their PROTACs. This rigorous evaluation is essential for the development of safe and effective protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Linker Selection, Featuring NH2-PEG3-C2-NH-Boc
For researchers, scientists, and drug development professionals, the optimization of pharmacokinetic (PK) properties is a critical hurdle in the advancement of Proteolysis Targeting Chimeras (PROTACs) as therapeutic agents. The choice of the chemical linker connecting the target protein ligand and the E3 ligase ligand is a key determinant of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs, with a special focus on the role of polyethylene (B3416737) glycol (PEG) linkers, exemplified by the NH2-PEG3-C2-NH-Boc linker, in enhancing drug-like characteristics.
The Pivotal Role of the Linker in PROTAC Pharmacokinetics
The linker in a PROTAC molecule is far more than a simple spacer; it profoundly influences the molecule's overall physicochemical properties, which in turn govern its pharmacokinetic behavior.[1] Key linker characteristics such as length, rigidity, and polarity can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.[1][]
Comparative Analysis of Common PROTAC Linkers
The selection of a linker is a strategic decision in PROTAC design, with each class of linker offering a distinct set of advantages and disadvantages. The most prevalent linker types are alkyl chains and PEG chains.[3]
| Linker Type | Key Characteristics | Impact on Pharmacokinetic Properties | Representative Examples |
| Alkyl Chains | Hydrophobic, flexible or rigid depending on saturation and substitution. | Often associated with poor aqueous solubility but can exhibit good cell permeability. Prone to oxidative metabolism, potentially leading to a shorter in vivo half-life. | Simple alkanes, unsaturated hydrocarbons. |
| PEG Linkers | Hydrophilic, flexible, and available in various lengths. | Generally improve aqueous solubility and can enhance bioavailability.[4] May decrease cell permeability if excessively long. The ether linkages can be susceptible to metabolism.[3] | This compound, and other PEG derivatives of varying lengths. |
| Rigid Linkers | Constrained conformations, often incorporating cyclic or aromatic moieties. | Can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency. May negatively impact solubility and permeability. | Phenyl rings, piperazine/piperidine scaffolds. |
Focus on this compound: A Hydrophilic Linker Solution
The this compound linker is a bifunctional molecule featuring a three-unit polyethylene glycol (PEG3) chain. Based on the general properties of PEG linkers in PROTACs, we can anticipate its impact on pharmacokinetic parameters.
Expected Physicochemical and Pharmacokinetic Properties of PROTACs with this compound Linker:
| Property | Expected Impact of this compound Linker | Rationale |
| Aqueous Solubility | Improved | The hydrophilic nature of the PEG chain is known to enhance the water solubility of the often large and hydrophobic PROTAC molecules.[1][4] |
| Cell Permeability | Variable | While PEGylation can increase solubility, it may also increase the polar surface area, which can hinder passive diffusion across cell membranes. The relatively short PEG3 chain is a compromise to balance solubility and permeability. |
| Metabolic Stability | Moderate | The ether bonds within the PEG chain can be subject to oxidative metabolism by cytochrome P450 enzymes. However, the overall stability will also be highly dependent on the nature of the warhead and E3 ligase ligand. |
| Oral Bioavailability | Potentially Improved | By enhancing solubility and potentially improving metabolic stability compared to more labile linkers, the this compound linker has the potential to contribute to better oral bioavailability. However, this is a complex parameter influenced by multiple factors. |
Experimental Protocols for Assessing PROTAC Pharmacokinetics
A thorough evaluation of a PROTAC's pharmacokinetic profile requires a suite of in vitro and in vivo assays.
In Vitro ADME Assays
These assays provide an early indication of a PROTAC's drug-like properties.
-
Solubility Assessment:
-
Protocol: Thermodynamic solubility is determined by adding the PROTAC compound to a buffered solution (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 6.5, 7.4) and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified by LC-MS/MS. For PROTACs, using biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant data.[5][6]
-
-
Permeability Assessment:
-
Protocol: The Caco-2 permeability assay is a common method. Caco-2 cells, which differentiate into a monolayer of enterocytes, are grown on a semi-permeable membrane. The PROTAC is added to the apical (AP) side, and its transport to the basolateral (BL) side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp). For PROTACs, which can have high non-specific binding, modifications such as the addition of serum to the buffer may be necessary to improve recovery.[7]
-
-
Metabolic Stability Assessment:
-
Protocol: The PROTAC is incubated with liver microsomes or hepatocytes in the presence of NADPH (for microsomal assays). Aliquots are taken at different time points, and the disappearance of the parent compound is monitored by LC-MS/MS. This allows for the calculation of the in vitro half-life and intrinsic clearance.[7]
-
-
Plasma Protein Binding:
-
Protocol: Equilibrium dialysis is a standard method. The PROTAC is added to plasma in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. After equilibration, the concentration of the unbound PROTAC in the buffer is measured and compared to the total concentration in the plasma to determine the fraction unbound. For PROTACs, extended incubation times may be needed to reach equilibrium.[5]
-
In Vivo Pharmacokinetic Studies
Animal models, typically mice or rats, are used to assess the in vivo performance of a PROTAC.
-
Oral Bioavailability Study:
-
Protocol: A cohort of animals is administered the PROTAC via oral gavage. Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). A separate cohort receives the PROTAC via intravenous (IV) injection to determine the clearance and volume of distribution. Plasma is isolated from the blood samples, and the concentration of the PROTAC is quantified by LC-MS/MS. The oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing the PROTAC Workflow and Logic
Conclusion
The pharmacokinetic properties of PROTACs are a complex interplay of their three constituent parts, with the linker playing a disproportionately significant role. While direct comparative data for PROTACs utilizing the this compound linker remains to be published, the established benefits of PEGylation in improving solubility and modulating other ADME parameters suggest its potential as a valuable tool in the medicinal chemist's arsenal. The strategic selection of a linker, informed by the principles outlined in this guide and validated through rigorous experimental evaluation, is paramount to the successful development of orally bioavailable and therapeutically effective PROTACs. The iterative process of linker design, synthesis, and testing remains central to advancing this promising therapeutic modality.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. admescope.com [admescope.com]
- 6. Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts - Syngene International Ltd [syngeneintl.com]
- 7. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NH2-PEG3-C2-NH-Boc: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the proper disposal of NH2-PEG3-C2-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Understanding the Compound: Safety and Hazards
This compound (CAS No. 101187-40-0) is a chemical that requires careful handling.[1][2][3] While it is a valuable tool in drug development, it is essential to be aware of its potential hazards to ensure safe disposal.
1.1. Hazard Identification
Based on available safety data, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
1.2. Precautionary Measures
To mitigate risks during handling and disposal, the following precautionary statements should be observed:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A summary of the key chemical and safety data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 101187-40-0 | |
| Molecular Formula | C13H28N2O5 | |
| Molecular Weight | 292.38 g/mol | |
| Physical Form | Liquid | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P305+P351+P338 |
Table 1: Chemical and Safety Data for this compound
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to be clear, concise, and easy to follow for all laboratory personnel.
2.1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the appropriate personal protective equipment is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
2.2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and placed in the designated hazardous waste container.
2.3. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and disposal:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
2.4. Disposal of Empty Containers
Empty containers that previously held this compound must be properly managed to remove any residual chemical.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and disposed of in the designated hazardous waste container. Subsequent rinsates can typically be managed as non-hazardous waste, but it is best to consult your institution's Environmental Health and Safety (EHS) office.
-
Container Disposal: Once thoroughly rinsed and dried, deface or remove the original label. The container can then be disposed of as regular solid waste or recycled, in accordance with institutional policies.
2.5. Final Disposal
The final disposal of the collected hazardous waste must be handled by a licensed chemical waste disposal service.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the experimental workflow involving this compound and the logical flow of the disposal process.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Decision Tree for the Disposal of this compound Waste.
References
Personal protective equipment for handling NH2-PEG3-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of NH2-PEG3-C2-NH-Boc, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2 mm thickness). | To prevent skin contact, which can lead to irritation. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes that could cause serious irritation. |
| Skin and Body Protection | Chemically resistant lab coat worn over full-length clothing and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood. If not available, a NIOSH-approved respirator for organic vapors is required. | To avoid inhalation of vapors that may cause respiratory tract irritation. |
Safe Handling and Operational Workflow
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Pre-Operational Checklist:
-
Gather all necessary PPE as detailed in Table 1.
-
Prepare your workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Locate emergency equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Experimental Procedure:
-
Don appropriate PPE before handling the reagent.
-
Dispensing: The compound is a liquid and should be handled with care to avoid splashes[1]. Use a calibrated pipette or syringe for accurate and safe transfer.
-
Reaction Setup: Keep all containers of the compound sealed when not in use. If the reaction requires heating, do so in a controlled manner (e.g., using a heating mantle with a temperature controller) to prevent uncontrolled vaporization.
-
Post-Reaction: Quench the reaction safely according to your established protocol.
Caption: Workflow for the safe handling of this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a cool, dark place under an inert atmosphere[1]. The recommended storage temperature is 2-8°C[1].
-
Keep containers tightly sealed to prevent exposure to moisture and air.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used PPE (gloves, etc.), and any reaction byproducts, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain. Adhere to all local, state, and federal regulations for chemical waste disposal[2].
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Response Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The precautionary statement P305+P351+P338 advises: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop. The precautionary statement P261 advises to avoid breathing dust/fume/gas/mist/vapors/spray[1].
-
Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Caption: Logical workflow for emergency response to exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
